Methyl cyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87553. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl cyclopentanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHIJFJSXPDTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196806 | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-80-2 | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl cyclopentanecarboxylate | |
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| Record name | Methyl cyclopentanecarboxylate | |
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| Record name | Methyl cyclopentanecarboxylate | |
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| Record name | Methyl cyclopentanecarboxylate | |
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| Record name | Methyl cyclopentanecarboxylate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl cyclopentanecarboxylate CAS number
An In-depth Technical Guide to Methyl Cyclopentanecarboxylate (B8599756)
CAS Number: 4630-80-2
This technical guide provides a comprehensive overview of methyl cyclopentanecarboxylate, a significant organic compound in various research and industrial applications. The document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis.
Chemical Identity and Structure
This compound is an organic ester derived from cyclopentanecarboxylic acid and methanol (B129727).[1] It is characterized by a five-membered cyclopentane (B165970) ring attached to a methoxycarbonyl group.[1] This structure imparts properties that make it a useful intermediate in organic synthesis and a component in fragrance formulations.[1][2]
| Identifier | Value |
| CAS Number | 4630-80-2[1][3][4][5][6] |
| Molecular Formula | C₇H₁₂O₂[1][3][4][5][7] |
| Molecular Weight | 128.17 g/mol [3][6][7] |
| IUPAC Name | This compound |
| Synonyms | Cyclopentanecarboxylic acid methyl ester, 1-(Methoxycarbonyl)cyclopentane, Methyl cyclopentanoate[1][4][6] |
| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N[1][4][5][6] |
| SMILES | C(OC)(=O)C1CCCC1[1] |
Physicochemical Properties
This compound is a colorless to nearly colorless liquid with a characteristic pleasant, fruity odor.[1][2] It is soluble in organic solvents but has limited solubility in water.[2]
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[6] |
| Melting Point | 77-78°C[6][8] |
| Boiling Point | 81-82°C at 5 mmHg[6][8] |
| Density | 1.014 g/cm³[6][8] |
| Refractive Index (n²⁵D) | 1.4341 - 1.4360[6][8][9] |
| Flash Point | 81-82°C at 5 mmHg[6][8] |
| Storage Temperature | Room Temperature, sealed in a dry environment[6] |
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also considered harmful if swallowed.[7][10] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Warning | H226: Flammable liquid and vapor[6] |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[7][10] |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][11]
-
P233: Keep container tightly closed.[6]
-
P240: Ground/bond container and receiving equipment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][11]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[6]
Applications
Due to its chemical properties and pleasant odor, this compound finds use in several areas:
-
Fragrance and Flavoring: It is utilized as a flavoring agent and in the fragrance industry to impart a fruity scent.[1][2]
-
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.[1][2]
-
Pharmaceutical Intermediate: It is an important intermediate in the synthesis of pharmaceuticals, such as the Janus kinase inhibitor, Ruxolitinib.[2][8]
-
Research: In laboratory settings, it is used in studies related to enzyme inhibition, including serine proteases, and has been investigated for its anti-inflammatory and anti-cancer properties.[12]
Experimental Protocols
Synthesis via Favorskii Rearrangement
A common method for preparing this compound is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[9]
Methodology:
-
A suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[9]
-
A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension over approximately 40 minutes, regulating the exothermic reaction by the rate of addition.[9]
-
After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.[9]
-
The mixture is then cooled, and water is added to dissolve the salts.[9]
-
The ethereal layer is separated, and the aqueous layer is extracted twice with 50 ml portions of ether.[9]
-
The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[9]
-
The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.[9]
-
The crude ester is purified by fractional distillation to yield this compound (72-78 g).[9]
Synthesis from Cyclopentanecarboxylic Acid
An alternative synthesis involves the esterification of cyclopentanecarboxylic acid.[6]
Methodology:
-
Cyclopentanecarboxylic acid (87.6 mmol) is dissolved in anhydrous dichloromethane (B109758) (100 mL) in an oven-dried flask.[6]
-
Oxalyl chloride (105.1 mmol) is added dropwise, followed by 2 drops of DMF as a catalyst. The reaction proceeds for 7 hours.[6]
-
The mixture is concentrated under vacuum.[6]
-
The residue is dissolved in methanol (25 mL) and the reaction is continued for 19 hours.[6]
-
After the reaction is complete, the mixture is again concentrated under vacuum.[6]
-
The residue is redissolved in dichloromethane (100 mL) and washed sequentially with saturated sodium bicarbonate solution and brine.[6]
-
The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated.[6]
-
The final product is purified by simple distillation to afford this compound as a colorless oil (85% yield).[6]
Visualizations
The following diagrams illustrate the chemical classification and a typical synthesis workflow for this compound.
Caption: Figure 1: Chemical Classification of this compound.
Caption: Figure 2: Workflow for Synthesis via Favorskii Rearrangement.
References
- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 4630-80-2 [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Methyl cyclopentane carboxylate | 4630-80-2 | FM10248 [biosynth.com]
An In-depth Technical Guide to the Physical Properties of Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl cyclopentanecarboxylate (B8599756), a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development endeavors.
Core Physical Properties
Methyl cyclopentanecarboxylate is a colorless to almost colorless clear liquid.[1] It is an ester derived from cyclopentanecarboxylic acid and methanol.[2]
Table 1: Identification and Structural Information
| Parameter | Value | Reference |
| CAS Number | 4630-80-2 | [3][4] |
| Molecular Formula | C₇H₁₂O₂ | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | Cyclopentanecarboxylic acid methyl ester, Methyl cyclopentanoate | [2][5] |
| SMILES | COC(=O)C1CCCC1 | [5] |
| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N | [4][5] |
Table 2: Quantitative Physical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 158 °C | (lit.) | [6] |
| 81-82 °C | 5 mmHg | [7][8] | |
| Melting Point | 77-78 °C | [7][9] | |
| Density | 0.98 g/cm³ | 20/20 °C | |
| 1.014 g/cm³ | [7][10] | ||
| Refractive Index | 1.43 | @ 20°C | |
| 1.4360 | [7][10] | ||
| Flash Point | 44 °C | ||
| Vapor Pressure | 2.55 mmHg | @ 25 °C | [7][11] |
| Solubility | Soluble in organic solvents; insoluble/difficult to mix with water. | [1][11][12] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux method is commonly employed.
Methodology:
-
Apparatus Setup: A small quantity of the liquid (approximately 0.5 mL) is placed in a test tube with a boiling chip or a small magnetic stir bar to ensure smooth boiling. A thermometer is positioned with its bulb just above the liquid's surface to measure the vapor temperature. The test tube is then placed in a heating block or an oil bath.
-
Heating: The sample is heated gently. The temperature at which the liquid boils and a ring of condensing vapor is observed on the walls of the test tube at the same level as the thermometer bulb is recorded as the boiling point.[13]
-
Capillary Method: An alternative micro method involves placing a small amount of the liquid in a fusion tube.[14][15] A capillary tube, sealed at one end, is inverted into the liquid.[14][15] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[15][16]
Workflow for Boiling Point Determination
Determination of Density
Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision using common laboratory equipment.
Methodology:
-
Mass Measurement: The mass of a clean, dry pycnometer (density bottle) or a graduated cylinder is accurately measured using an electronic balance.[17]
-
Volume Measurement: A known volume of this compound is added to the pycnometer or graduated cylinder. The volume is read precisely from the graduation marks, ensuring the reading is taken at the bottom of the meniscus.[17]
-
Final Mass Measurement: The mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[17] For improved accuracy, measurements should be repeated and an average value calculated.[18]
Workflow for Density Determination
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used for identification and purity assessment.
Methodology:
-
Instrumentation: An Abbe refractometer is a commonly used instrument for this measurement.[19]
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Workflow for Refractive Index Determination
References
- 1. Page loading... [guidechem.com]
- 2. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. chembk.com [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound CAS#: 4630-80-2 [amp.chemicalbook.com]
- 10. This compound | 4630-80-2 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Refractive index - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Methyl Cyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl cyclopentanecarboxylate (B8599756) (C₇H₁₂O₂), a valuable building block in organic synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the fundamental experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: methyl cyclopentanecarboxylate[1]
-
Molecular Formula: C₇H₁₂O₂[1]
-
Molecular Weight: 128.17 g/mol [1]
-
CAS Number: 4630-80-2
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | s | 3H | -OCH₃ |
| ~2.70 | p | 1H | -CH- |
| ~1.85 - 1.50 | m | 8H | -CH₂- (cyclopentyl) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~176 | C=O (ester) |
| ~51 | -OCH₃ |
| ~43 | -CH- |
| ~30 | -CH₂- |
| ~26 | -CH₂- |
Infrared (IR) Spectroscopy
The following data represents the major absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2960 | Strong | C-H stretch (alkane) |
| ~2870 | Medium | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the following major fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 87 | 99.99 | [M - OCH₃]⁺ |
| 69 | 43.0 | [C₅H₉]⁺ |
| 100 | 13.90 | [M - C₂H₄]⁺ |
| 55 | 14.50 | [C₄H₇]⁺ |
| 67 | 12.40 | [C₅H₇]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.1.2. ¹H NMR Spectroscopy
Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure an adequate signal-to-noise ratio.
3.1.3. ¹³C NMR Spectroscopy
Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
3.2.1. Neat Liquid Analysis
For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate (B1210297) or hexane.
3.3.2. GC-MS Analysis
The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms). The injector temperature is typically set to 250°C. The oven temperature program usually starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C) to ensure the elution of the compound.[4] Helium is commonly used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 40-400.[4]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Cyclopentanecarboxylate
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and visualizations of the molecular structure and proton signaling pathways.
Spectral Data Summary
The 1H NMR spectrum of methyl cyclopentanecarboxylate exhibits distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the ester group causes a downfield shift for adjacent protons. The signals for the protons on the cyclopentane (B165970) ring often appear as complex multiplets due to intricate spin-spin coupling.
The quantitative data for the 1H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard[1][2], is summarized below.
| Signal Assignment | Chemical Shift (δ) (ppm) | Integration | Multiplicity |
| -OCH₃ (Methyl protons) | ~ 3.67 | 3H | Singlet (s) |
| -CH-COOCH₃ (Methine proton) | ~ 2.75 | 1H | Multiplet (m) |
| -CH₂- (Cyclopentane protons) | ~ 1.5 - 1.9 | 8H | Multiplet (m) |
Molecular Structure and Proton Assignments
The structure of this compound contains three distinct types of proton environments, which are assigned as follows: H_a for the methyl ester protons, H_b for the methine proton on the cyclopentane ring attached to the ester group, and H_c for the remaining methylene (B1212753) protons on the cyclopentane ring.
Caption: Structure of this compound with proton assignments.
Experimental Protocol for 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for this process.
A. Materials and Equipment
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic compounds.[5]
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[2][6]
-
Equipment: 5 mm NMR tube, Pasteur pipette with glass wool, vial, analytical balance, and an NMR spectrometer (e.g., 400 MHz).[5][7]
B. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[3][5] Gently vortex or swirl the vial to ensure the sample dissolves completely.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution.[4][8]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[5] Cap the tube securely.
C. NMR Spectrometer Operation
-
Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR magnet.
-
Locking: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal from the CDCl₃ solvent. This step stabilizes the magnetic field.[5][9]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to maximize signal resolution and produce sharp, symmetrical peaks.[5]
-
Tuning: The probe is tuned to the resonance frequency of the ¹H nucleus to ensure maximum signal sensitivity.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) data.
-
Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Signaling Pathways and Splitting Analysis
The multiplicity, or splitting pattern, of each signal in a 1H NMR spectrum is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.[2][10] The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is independent of the spectrometer's magnetic field strength.[11]
Caption: Logical diagram of proton spin-spin splitting relationships.
-
Signal H_a (-OCH₃): These three protons have no adjacent protons (n=0). Therefore, their signal is an unsplit singlet (n+1 = 1).
-
Signal H_b (-CH-): This proton is adjacent to four protons on two different neighboring methylene (-CH₂-) groups (part of H_c). The coupling to these sets of protons results in a complex multiplet.
-
Signal H_c (-CH₂-): The eight protons on the cyclopentane ring are chemically non-equivalent and couple with each other as well as with the H_b proton. This complex network of geminal and vicinal coupling results in overlapping multiplets that are often difficult to resolve at lower field strengths.[11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl cyclopentanecarboxylate (B8599756), a key intermediate and building block in pharmaceutical and fragrance industries. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow and structure-spectrum correlations.
Molecular Structure and Expected Vibrational Modes
Methyl cyclopentanecarboxylate (C₇H₁₂O₂) is an ester composed of a cyclopentane (B165970) ring and a methyl ester group.[1][2][3][4][5] Its structure dictates the types of molecular vibrations that absorb infrared radiation, giving rise to a unique spectral fingerprint. The key functional groups and their expected vibrational modes are:
-
C-H bonds: Present in both the cyclopentane ring and the methyl group. These give rise to stretching and bending vibrations.
-
C=O bond: The carbonyl group of the ester is a strong IR absorber.
-
C-O bonds: The ester linkage contains two distinct C-O single bonds.
-
Cyclopentane ring: The ring structure exhibits characteristic skeletal vibrations.
Quantitative Infrared Spectrum Data
The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the prominent peaks and their assignments based on established correlation tables and spectral data from sources like the NIST WebBook.[3][4][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2960 - 2870 | C-H Stretch | Cyclopentane & Methyl | Strong |
| ~1738 | C=O Stretch | Ester Carbonyl | Very Strong, Sharp |
| ~1460 | C-H Bend (Scissoring) | CH₂ (Cyclopentane) | Medium |
| ~1300 - 1000 | C-O Stretch | Ester | Strong |
| Fingerprint Region (<1500) | Complex Vibrations | Entire Molecule | Complex |
Experimental Protocol for IR Spectrum Acquisition
This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer
-
Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
This compound sample
-
Pipette
-
Kimwipes or other lint-free tissue
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment and ensure it is clean and dry.
-
-
Background Spectrum Acquisition:
-
Place a clean, empty pair of salt plates in the sample holder.
-
Close the sample compartment.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the salt plates.
-
-
Sample Preparation (Neat Liquid):
-
Place one or two drops of this compound onto the center of one salt plate using a clean pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles between the plates.
-
-
Sample Spectrum Acquisition:
-
Place the "sandwiched" salt plates into the sample holder in the spectrometer.
-
Close the sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.[7]
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and correlate them with the expected vibrational frequencies for this compound.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Clean the plates thoroughly with a volatile solvent and a lint-free tissue.
-
Store the clean, dry plates in a desiccator to prevent damage from moisture.
-
Visualizing the Analytical Process and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the workflow of IR spectrum analysis and the logical relationship between the molecular structure of this compound and its characteristic IR absorption bands.
Caption: Workflow for the IR spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl cyclopentanecarboxylate (B8599756). The document details the characteristic fragmentation patterns observed under electron ionization (EI), presents quantitative data for key fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates the primary fragmentation pathways using detailed diagrams. This information is critical for the accurate identification and characterization of this compound in various research and development settings.
Compound Information
-
Compound Name: Methyl cyclopentanecarboxylate
-
Synonyms: Cyclopentanecarboxylic acid, methyl ester; Methyl cyclopentanoate[1][2][3][4]
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion peak (M⁺) is typically observed at m/z 128, although its abundance may be low. The base peak, the most intense signal in the spectrum, is observed at m/z 87. Other significant fragments are found at m/z 100, 69, and 55.
Table 1: Key Fragment Ions and Relative Abundances
The quantitative data for the most significant ions in the EI mass spectrum of this compound are summarized below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 128 | [C₇H₁₂O₂]⁺˙ (Molecular Ion) | Low / Not reported in top 5 |
| 100 | [M - C₂H₄]⁺˙ or [M - CO]⁺˙ | 13.90 |
| 87 | [M - C₃H₇]⁺ or [C₅H₇O]⁺ | 99.99 (Base Peak) |
| 69 | [C₅H₉]⁺ | 43.00 |
| 55 | [C₄H₇]⁺ | 14.50 |
Fragmentation Pathways
The fragmentation of this compound under electron ionization follows pathways characteristic of esters and cyclic compounds. The initial ionization event involves the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion (m/z 128). Subsequent fragmentation proceeds through several key pathways illustrated below.
Caption: Proposed fragmentation pathways for this compound under EI-MS.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methodologies for the analysis of similar volatile esters.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis of the compound in a complex matrix, employ an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte and minimize matrix interference.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Detector: Electron multiplier.
-
4.3. Data Acquisition and Analysis
-
Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (m/z 87, 100, 69, 55).
-
Data Analysis:
-
Identification: Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by running a known standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the base peak (m/z 87) against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
-
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide on the Molecular Weight of Methyl Cyclopentanecarboxylate
This guide provides a comprehensive overview of the molecular weight of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development.
Core Molecular Properties
Methyl cyclopentanecarboxylate is an organic compound classified as an ester of cyclopentanecarboxylic acid and methanol (B129727).[1] Its fundamental properties are pivotal for its application in chemical synthesis and research.
Molecular Formula and Weight
The chemical formula for this compound is C7H12O2.[1][2][3][4] Based on this formula, the computed molecular weight is approximately 128.17 g/mol .[2][4][5][6] The precise molecular weight, based on the most abundant isotopes of its constituent elements, is 128.1690 g/mol .[3]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C7H12O2 | - | [1][2][3][4] |
| Molar Mass | 128.17 | g/mol | [2][4][5][6] |
| Density | 1.014 | g/cm³ | [5][7] |
| Boiling Point | 81-82 (at 5 mmHg) | °C | [7] |
| Melting Point | 77-78 | °C | [5][7] |
| Refractive Index | 1.4360 | - | [7] |
| Vapor Pressure | 2.55 | mmHg at 25°C | [7] |
Experimental Determination of Molecular Weight
The molecular weight of this compound can be experimentally determined using several analytical techniques. Mass spectrometry is the most common and precise method.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Objective: To determine the molecular weight of a purified sample of this compound using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Purified this compound
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in the chosen high-purity solvent. The concentration is typically in the range of 1 to 10 µg/mL.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known molecular weight to ensure mass accuracy.
-
Sample Infusion: The prepared sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, typically [M+H]+ or other adducts such as [M+Na]+.
-
Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A mass spectrum is acquired, plotting ion intensity versus the m/z ratio.
-
Data Analysis: The peak corresponding to the molecular ion (or its adduct) is identified. The molecular weight of the compound is then calculated from the observed m/z value. For an [M+H]+ ion, the molecular weight is the m/z value minus the mass of a proton.
Visualizations
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
References
- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound (CAS 4630-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Solubility Profile of Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of methyl cyclopentanecarboxylate (B8599756). Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document summarizes the available qualitative and calculated data. It also details a standard experimental protocol for determining the solubility of liquid organic compounds like methyl cyclopentanecarboxylate, providing a framework for researchers to generate specific data as needed.
Introduction to this compound
This compound (CAS No: 4630-80-2) is an ester of cyclopentanecarboxylic acid and methanol.[1] It is a colorless liquid with a fruity odor, utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.
Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a moderately polar ester group and a nonpolar cyclopentane (B165970) ring, influencing its solubility in various solvents.
This compound is generally considered to have low solubility in water. Various sources describe it as "insoluble," "slightly soluble," or "difficult to mix" with water.[2][3] A calculated value for its water solubility is available, providing a quantitative estimate.
Table 1: Aqueous Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 (Assumed) | log10(S) = -1.27 mol/L | Calculated |
| Water | Ambient | Difficult to mix | Qualitative |
Note: The calculated log10(S) value suggests a molar solubility of approximately 0.054 M. Experimental verification is recommended.
This compound is widely reported to be soluble or miscible with most common organic solvents.[1] This is attributed to its ability to engage in dipole-dipole interactions via its ester group and van der Waals forces via its hydrocarbon ring. While specific quantitative data is scarce, its general miscibility is a key property for its use in organic synthesis.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Example Solvents | Qualitative Solubility |
| Hydrocarbons | Hexane, Toluene | Soluble / Miscible |
| Ethers | Diethyl Ether, THF | Soluble / Miscible |
| Alcohols | Methanol, Ethanol | Soluble / Miscible |
| Ketones | Acetone, MEK | Soluble / Miscible |
| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible |
Note: The term "Miscible" implies solubility in all proportions. For critical applications, it is imperative to determine quantitative solubility at the specific temperatures and pressures required.
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a liquid compound in a solvent.[4][5][6] The concentration of the dissolved compound is then typically determined using an analytical technique such as gas chromatography (GC).[7][8][9]
This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.
1. Materials and Apparatus:
- This compound (high purity)
- Solvent of interest (analytical grade)
- Thermostatic orbital shaker or water bath capable of maintaining ±0.5°C.[5]
- Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa).
- Analytical balance
- Pipettes and syringes
- Centrifuge
- Gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).
- Internal standard for GC analysis (a non-reactive compound with a distinct retention time).
2. Preparation of Standard Solutions:
- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
- Add a fixed concentration of the internal standard to each standard solution and to the samples to be analyzed. This corrects for variations in injection volume.
- Analyze these standards by GC to generate a calibration curve (peak area ratio vs. concentration).
3. Saturation Procedure:
- Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.[6]
- Place the flask in the thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary but is often between 24 and 72 hours.[6] It is recommended to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.
4. Sample Preparation and Analysis:
- Once equilibrium is achieved, cease agitation and allow the mixture to stand in the thermostat for several hours to allow the two phases to separate.
- To ensure complete separation of the undissolved solute, centrifuge the sample at the same temperature.[10]
- Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute).
- Accurately dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration used for the standards.
- Inject the prepared sample into the GC.
5. Data Interpretation:
- Using the peak area of the solute and the internal standard from the GC chromatogram, calculate the concentration of this compound in the diluted sample using the previously generated calibration curve.
- Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
- Perform the experiment in triplicate to ensure the reproducibility of the results.[5]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclopentanecarboxylate (B8599756) is an organic compound with a cyclopentane (B165970) ring and a carboxylate ester functional group.[1] It is a colorless liquid with a pleasant odor, recognized for its utility as a versatile intermediate in organic synthesis.[1] In the realms of pharmaceutical research and drug development, this compound and its structural motifs are of growing interest due to their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of methyl cyclopentanecarboxylate, including its synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its potential mechanisms of action for therapeutic applications.
Synonyms and Identifiers
Proper identification of chemical compounds is crucial for research and regulatory purposes. This compound is known by several names and is registered under various chemical identifiers.
| Identifier Type | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 4630-80-2[2] |
| Molecular Formula | C₇H₁₂O₂[2] |
| Molecular Weight | 128.17 g/mol [2] |
| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N[2] |
| SMILES | COC(=O)C1CCCC1[2] |
| Synonyms | Cyclopentanecarboxylic acid, methyl ester; 1-(Methoxycarbonyl)cyclopentane; Methyl cyclopentane carboxylate; NSC 87553[1][2][3] |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 81-82 °C at 5 mmHg | [4] |
| Density | 1.014 g/cm³ | [4] |
| Refractive Index | 1.4360 | [4] |
| Flash Point | 81-82 °C/5mm | [4] |
| Solubility | Difficult to mix with water | [4] |
| LogP | 1.350 | [2] |
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H), 2.75 (p, J=7.9 Hz, 1H), 1.90-1.50 (m, 8H) | |
| ¹³C NMR (CDCl₃) | δ 176.8, 51.4, 43.3, 29.1, 25.8 | |
| IR (cm⁻¹) | 2950, 2870, 1735 (C=O), 1440, 1170 (C-O) | |
| Mass Spectrum (EI) | m/z 128 (M+), 97, 87, 69, 59, 41 | [3] |
Experimental Protocols
Synthesis of this compound via Favorskii Rearrangement
This protocol describes the synthesis of this compound from 2-chlorocyclohexanone (B41772) through a Favorskii rearrangement.
Materials:
-
2-chlorocyclohexanone
-
Sodium methoxide (B1231860)
-
Anhydrous ether
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663)
Procedure:
-
Prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) in a flask equipped with a stirrer.
-
Slowly add a solution of 2-chlorocyclohexanone (1 mole) diluted with anhydrous ether (30 ml) to the stirred suspension over approximately 40 minutes, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water to dissolve the salts.
-
Separate the ethereal layer and extract the aqueous layer with two portions of ether.
-
Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure (70–73°/48 mm) to yield pure this compound.[5]
Synthesis via Fischer Esterification
This protocol details the synthesis of this compound from cyclopentanecarboxylic acid using Fischer esterification.
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation to yield pure this compound.[6]
Visualization of Synthesis and Potential Signaling Pathways
Experimental Workflow for Synthesis
Proposed Anti-Inflammatory and Anticancer Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is limited, studies on structurally related cyclopentane derivatives suggest potential mechanisms of action. The following diagram illustrates a hypothetical model of how this compound or its active metabolites might exert anti-inflammatory and anticancer effects based on findings for similar compounds.
It has been reported that some cyclopentane derivatives can suppress the NF-κB signaling cascade, a key regulator of inflammation.[2] Furthermore, certain cyclopentanecarboxylate-substituted compounds have been shown to inhibit the Akt phosphorylation pathway, which is crucial for cancer cell survival and proliferation.[3]
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in compounds being investigated for various pharmacological activities.
-
Anti-Inflammatory Agents: As suggested by the proposed mechanism, cyclopentane derivatives are being explored for their ability to modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.[2]
-
Anticancer Therapeutics: The inhibition of the Akt signaling pathway by related compounds points to the potential for developing cyclopentanecarboxylate-based anticancer drugs.[3]
-
Pain Management: Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of novel analgesics.[1]
-
Serine Protease Inhibitors: Some sources suggest that methyl cyclopentane carboxylate may act as a serine protease inhibitor, a class of enzymes involved in numerous physiological and pathological processes.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharges.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
References
- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and Akt phosphorylation inhibitory activity of cyclopentanecarboxylate-substituted alkylphosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-depth Technical Guide on the Natural Occurrence of Cyclopentanecarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of cyclopentanecarboxylic acid esters and related cyclopentanoid compounds. It covers their sources, biosynthesis, and the analytical methods for their identification, with a focus on quantitative data and detailed experimental protocols.
Introduction
Cyclopentanecarboxylic acid and its derivatives are a class of cyclic fatty acids and related compounds that have garnered interest in the scientific community due to their unique structural features and biological activities. While not as widespread as their straight-chain counterparts, these molecules are found in various natural sources, from plants to fungi. This guide delves into the known natural occurrences of esters of cyclopentanecarboxylic acid and its analogs, providing a resource for researchers in natural product chemistry, drug discovery, and related fields.
Natural Occurrence of Cyclopentanecarboxylic Acid Esters and Related Compounds
The natural occurrence of simple esters of cyclopentanecarboxylic acid is not extensively documented. However, cyclopentane (B165970) and cyclopentene (B43876) rings are integral components of several classes of naturally occurring carboxylic acids and their derivatives. These are primarily found as fatty acids in the seed oils of specific plant families and as signaling molecules.
Table 1: Quantitative Data on the Natural Occurrence of Cyclopentanecarboxylic Acid Derivatives
| Compound Class | Specific Compound | Natural Source | Plant Part | Method of Analysis | Concentration/Relative Abundance |
| Cyclopentane Fatty Acid Ester | Cyclopentaneundecanoic acid, methyl ester | Carica papaya (Papaya) | Leaves | GC-MS | 12.02% of identified compounds in one study. |
| Cyclopentenyl Fatty Acids | Chaulmoogric acid | Hydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family) | Seeds | GC, HPLC-MS | 9% to 75% of total fatty acids in seed oil.[1] |
| Cyclopentenyl Fatty Acids | Hydnocarpic acid | Hydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family) | Seeds | GC, HPLC-MS | 9% to 75% of total fatty acids in seed oil.[1] |
| Cyclopentanone (B42830) Plant Hormone | Jasmonic acid | Various higher plants, some fungi and algae | Various tissues | LC-MS | Varies widely depending on tissue and stress conditions. |
| Cyclopentanone Plant Hormone Ester | Methyl jasmonate | Various higher plants (e.g., Jasminum grandiflorum), some fungi | Flowers, various tissues | GC-MS | Component of essential oils, concentration varies.[2] |
One of the most direct pieces of evidence for a naturally occurring cyclopentanecarboxylic acid ester is the identification of cyclopentaneundecanoic acid, methyl ester in the leaf extract of Carica papaya.[3][4] This discovery highlights the potential for finding other simple esters of cyclopentane-containing fatty acids in the plant kingdom.
The most well-known naturally occurring cyclopentane carboxylic acids are the cyclopentenyl fatty acids , primarily chaulmoogric acid and hydnocarpic acid .[5][6] These compounds are major constituents of chaulmoogra oil, which is extracted from the seeds of trees in the Flacourtiaceae family, such as Hydnocarpus wightiana.[5] Chaulmoogra oil has a long history in traditional medicine for the treatment of leprosy.[7]
Closely related to cyclopentanecarboxylic acids are the jasmonates , a class of plant hormones that includes jasmonic acid and its volatile methyl ester, methyl jasmonate .[8] These cyclopentanone derivatives are biosynthesized from linolenic acid and play crucial roles in plant defense and development.[8][9][10] Their natural occurrence is widespread across the plant kingdom and has also been noted in some fungi.[10]
Biosynthesis of Cyclopentanoid Compounds
The biosynthetic pathways of cyclopentanecarboxylic acid esters are not fully elucidated. However, the formation of the cyclopentenyl ring in chaulmoogric acid and the cyclopentanone ring in jasmonic acid have been studied.
The biosynthesis of chaulmoogric acid is thought to begin with aleprolic acid ((2-cyclopentenyl)carboxylic acid), which is then elongated.[11] While the complete pathway from a primary metabolite is not fully confirmed, the elongation of the aleprolic acid side chain is a key proposed step.[11]
The biosynthesis of jasmonic acid is a well-characterized pathway that starts from α-linolenic acid, a common fatty acid in plant membranes.
Experimental Protocols
The identification and quantification of cyclopentanecarboxylic acid esters and related compounds from natural sources typically involve extraction, derivatization, and chromatographic analysis.
This protocol is a composite based on methods described for the analysis of chaulmoogra oil.[7][12]
-
Oil Extraction :
-
Grind the seeds of the plant material (e.g., Hydnocarpus wightiana) into a fine powder.
-
Perform a Soxhlet extraction of the seed powder with petroleum ether for 6-8 hours to extract the crude oil.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.
-
-
Saponification :
-
Reflux the extracted oil with an excess of 2 M methanolic potassium hydroxide (B78521) for 2 hours to saponify the glycerides into their potassium salts.
-
-
Liberation of Free Fatty Acids :
-
After cooling, acidify the mixture with 6 M hydrochloric acid to a pH of 1-2 to precipitate the free fatty acids.
-
Extract the free fatty acids into an organic solvent such as diethyl ether or hexane (B92381).
-
Wash the organic layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the total free fatty acids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) :
-
For GC-MS analysis, it is necessary to convert the fatty acids into their more volatile methyl esters.
-
Dissolve the fatty acid mixture in a solution of 2% (v/v) sulfuric acid in anhydrous methanol.
-
Heat the mixture at 80°C for 1-2 hours in a sealed reaction vial.
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with a saturated sodium bicarbonate solution and then with distilled water.
-
Dry the hexane layer over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.
-
The following is a general protocol for the GC-MS analysis of FAMEs.[13]
-
Gas Chromatograph (GC) System : Agilent 7890A or equivalent.
-
Mass Spectrometer (MS) System : Agilent 5975C or equivalent.
-
Column : A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.
-
-
MS Interface Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : m/z 40-550.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Identification : Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention times with those of authentic standards.
Signaling Pathways Involving Cyclopentanoid Compounds
While specific signaling pathways for cyclopentanecarboxylic acid esters have not been extensively characterized, the closely related cyclopentanone plant hormone, jasmonic acid, has a well-defined signaling pathway that is crucial for plant defense responses.
The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 is the central event in jasmonate signaling.[9][10] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors (like MYC2) that regulate the expression of jasmonate-responsive genes.[8][9]
Conclusion
The natural occurrence of cyclopentanecarboxylic acid esters is an area of growing interest. While direct evidence for a wide variety of these esters is still emerging, the well-established presence of cyclopentenyl fatty acids in certain plant families and the identification of specific methyl esters in plants like Carica papaya suggest a broader distribution than is currently documented. The closely related jasmonates serve as a model for understanding the biosynthesis and signaling of cyclopentanoid compounds in nature. The experimental protocols outlined in this guide provide a framework for the further exploration and characterization of these unique natural products, which may hold potential for applications in drug development and other scientific fields.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Jasmonic Acid Signaling Pathway in Plants | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpras.com [ijpras.com]
- 5. Chaulmoogric acid - Wikipedia [en.wikipedia.org]
- 6. Cyclopentyl FA | Cyberlipid [cyberlipid.gerli.com]
- 7. US957633A - Ester from chaulmoogra-oil. - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 12. ila.ilsl.br [ila.ilsl.br]
- 13. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Cyclopentanecarboxylate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclopentanecarboxylate (B8599756), a cyclic ester with the chemical formula C₇H₁₂O₂, is a significant compound in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. Its unique structural features, including a five-membered aliphatic ring and a methyl ester group, impart characteristic physical and chemical properties that make it a versatile building block and a valuable ingredient in various applications. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, and key synthetic methodologies of methyl cyclopentanecarboxylate, tailored for a scientific audience.
Historical Context and Discovery
While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its history is intrinsically linked to the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The groundwork for understanding cyclopentane (B165970) derivatives was laid by pioneers such as Paul Caspar Freer and W. H. Perkin Jr., who synthesized methylcyclopentane (B18539) in 1888.[1] Further foundational work was contributed by Nikolai Kischner, who in 1895 correctly identified methylcyclopentane as the product of the hydrogenation of benzene (B151609) with hydriodic acid, a reaction that had previously puzzled chemists.[1][2][3]
The most pivotal development in the synthesis of cyclopentanecarboxylic acid derivatives, including the methyl ester, was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii, first reported in 1894.[4][5][6] This reaction, involving the base-mediated rearrangement of α-halo ketones, provided a novel and efficient method for contracting a six-membered ring (cyclohexanone derivative) into a five-membered ring (cyclopentanecarboxylic acid derivative).[6][7] The use of an alkoxide base, such as sodium methoxide (B1231860), in this rearrangement directly yields the corresponding ester, this compound.[7] This elegant ring-contraction strategy became a cornerstone in the synthesis of cyclopentane-based molecules.
Beyond the Favorskii rearrangement, the more straightforward method of direct esterification of cyclopentanecarboxylic acid with methanol (B129727) also became a common synthetic route. Cyclopentanecarboxylic acid itself can be prepared through various methods, including the Favorskii rearrangement followed by hydrolysis, the carbonylation of cyclopentyl alcohol, or the reaction of a cyclopentyl Grignard reagent with carbon dioxide.[8][9]
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity odor.[10] Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [11] |
| CAS Number | 4630-80-2[12] |
| Appearance | Colorless liquid[10] |
| Odor | Fruity |
| Boiling Point | 70-73 °C at 48 mmHg[8] |
| Density | Not available |
| Solubility | Soluble in organic solvents, insoluble in water[10] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data available, but specific shifts vary with solvent. |
| ¹³C NMR | Data available, but specific shifts vary with solvent. |
| Infrared (IR) Spectroscopy | Data available through the NIST WebBook.[13] |
| Mass Spectrometry (MS) | Data available through the NIST WebBook.[13] |
Experimental Protocols
This section details the experimental procedures for the two primary methods of synthesizing this compound.
Synthesis via Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
This method utilizes a ring contraction of a six-membered ring to a five-membered ring.
Experimental Workflow:
Detailed Protocol: [8]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether.
-
Addition of Reactant: To the stirred suspension, add a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether dropwise. The addition should take approximately 40 minutes, controlling the exothermic reaction.
-
Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer.
-
Extraction and Washing: Extract the aqueous layer with two 50 mL portions of ether. Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Concentration: Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
-
Purification: The crude ester is purified by fractional distillation at 70–73°C under a pressure of 48 mm Hg. The yield of this compound is typically between 72–78 g.
Synthesis via Fischer Esterification of Cyclopentanecarboxylic Acid
This is a direct esterification method.
Reaction Pathway:
Detailed Protocol: [14]
-
Reaction Setup: In an oven-dried flask, dissolve cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol) in anhydrous dichloromethane (B109758) (100 mL).
-
Activation: Slowly add oxalyl chloride (8.8 mL, 105.1 mmol) dropwise, followed by 2 drops of DMF as a catalyst. Allow the reaction to proceed for 7 hours.
-
Esterification: Concentrate the mixture under vacuum to remove excess oxalyl chloride and dichloromethane. Dissolve the residue in methanol (25 mL) and continue the reaction for 19 hours.
-
Work-up: Concentrate the reaction mixture under vacuum.
-
Purification: Redissolve the residue in dichloromethane (100 mL) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum. The final product is purified by simple distillation to yield methyl cyclopentanoate as a colorless oil (85% yield).
Applications
This compound and its derivatives have found applications in several industrial and research areas.
-
Fragrance and Flavors: Due to its pleasant, fruity aroma, this compound is used as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[10]
-
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. The cyclopentane ring is a common motif in many natural products and biologically active compounds.
-
Pharmaceutical Research: Derivatives of cyclopentanecarboxylic acid are of interest in drug discovery. For example, certain derivatives have been investigated for their potential as pharmaceutical intermediates.[15]
Conclusion
This compound is a compound with a rich history rooted in the foundational discoveries of alicyclic chemistry. The development of elegant synthetic routes, most notably the Favorskii rearrangement, has made this and related cyclopentane derivatives readily accessible for a variety of applications. Its well-characterized physicochemical properties and versatile reactivity ensure its continued importance as a building block in organic synthesis and as a valuable component in the fragrance and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals working with this important cyclic ester.
References
- 1. Methylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. Nikolai Kischner - Wikipedia [en.wikipedia.org]
- 3. thieme.de [thieme.de]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Methyl cyclopentane carboxylate | 4630-80-2 | FM10248 [biosynth.com]
- 12. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 13. Cyclohexane - Wikipedia [en.wikipedia.org]
- 14. This compound | 4630-80-2 [chemicalbook.com]
- 15. chembk.com [chembk.com]
Methodological & Application
Application Note: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement
Introduction
The Favorskii rearrangement is a robust and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to produce carboxylic acid derivatives.[1][2][3] A significant and practical application of this rearrangement is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic systems.[4] Specifically, a six-membered ring, such as that in 2-chlorocyclohexanone (B41772), can be effectively converted into a five-membered cyclopentane (B165970) ring system. This transformation is typically facilitated by a base, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), to yield the corresponding methyl ester, methyl cyclopentanecarboxylate (B8599756).[5][6] The reaction proceeds through a key bicyclic cyclopropanone (B1606653) intermediate.[1][7] This method is a cornerstone in synthetic chemistry for accessing highly functionalized or strained cyclic molecules.[8]
Reaction Mechanism and Experimental Workflow
The accepted mechanism for the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide involves several distinct steps, beginning with enolate formation and culminating in the ring-contracted ester.[1][7][9]
Signaling Pathway: Reaction Mechanism
Caption: Reaction mechanism of the Favorskii rearrangement.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Chlorocyclohexanone | 133 (1.0) | g (equiv) | Purity is critical for high yield.[6] |
| Sodium Metal | 24.6 (1.07) | g (equiv) | Used to prepare fresh sodium methoxide. |
| Reagents & Solvents | |||
| Anhydrous Methanol | 200 | mL | For preparing sodium methoxide. |
| Anhydrous Diethyl Ether | 180 | mL | As the primary reaction solvent. |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | For the addition of the chloroketone.[4] |
| Reflux Temperature | 55 | °C | Maintained for the duration of the reaction.[2][4] |
| Reaction Time | 2 - 4 | hours | After the initial addition is complete.[4][6] |
| Product Yield | |||
| This compound | 72 - 78 | % | Isolated yield after purification.[4][6] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Favorskii rearrangement of 2-chlorocyclohexanone.[2][4][6]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath and oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, add 200 mL of anhydrous methanol.
-
Cool the flask to 0 °C using an ice/water bath.
-
Carefully add 24.6 g of sodium metal in small pieces to the stirred methanol. Maintain the temperature at 0 °C until all the sodium has reacted to form a clear solution of sodium methoxide.
-
-
Reaction Setup and Execution:
-
To the freshly prepared sodium methoxide solution, add 150 mL of anhydrous diethyl ether.[4]
-
In a separate flask, dissolve 133 g of 2-chlorocyclohexanone in 30 mL of anhydrous diethyl ether.
-
Transfer the 2-chlorocyclohexanone solution to a dropping funnel and add it dropwise to the stirred sodium methoxide suspension over approximately 40 minutes.[6] The exothermic reaction should be controlled by the rate of addition. A white slurry will form.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the reaction mixture vigorously at 55 °C for 4 hours.[4]
-
-
Workup and Quenching:
-
After the reflux period, cool the reaction mixture to room temperature, and then further cool to 0 °C in an ice/water bath.
-
Dilute the mixture with an additional portion of diethyl ether.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution until the salts dissolve.[2][4]
-
-
Extraction and Washing:
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with diethyl ether.[2]
-
Combine all organic layers and wash them sequentially with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and finally with saturated sodium chloride solution (brine).[6]
-
-
Drying and Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and wash it with a small amount of ether.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the ether.
-
Purify the crude residue via fractional distillation to afford pure this compound (boiling point: 70–73°C at 48 mmHg).[6] The expected yield is between 72% and 78%.[6]
-
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Favorskii Rearrangement [drugfuture.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. orgsyn.org [orgsyn.org]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols: Mechanism of the Favorskii Rearrangement for Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis that facilitates the transformation of α-halo ketones into carboxylic acid derivatives, such as carboxylic acids, esters, or amides.[1] When applied to cyclic α-halo ketones, this rearrangement uniquely results in a ring contraction, providing an elegant method for the synthesis of smaller carbocyclic frameworks.[2][3] This transformation is of significant interest to researchers and drug development professionals as it allows for the construction of strained and functionally dense cyclic systems, which are key structural motifs in numerous natural products and pharmaceutical agents.[4] A notable application is its use in the synthesis of highly strained molecules like cubane.[2]
This document provides a detailed overview of the mechanisms involved in the Favorskii rearrangement of cyclic ketones, presents quantitative data for various substrates and reaction conditions, and offers detailed experimental protocols for key transformations.
Mechanistic Pathways
The mechanism of the Favorskii rearrangement for cyclic ketones is primarily understood to proceed through two distinct pathways, largely dependent on the structure of the starting α-halo ketone.
The Cyclopropanone (B1606653) Mechanism
This is the most generally accepted mechanism and operates when the α-halo ketone possesses at least one enolizable α'-proton.[3] The key steps are as follows:
-
Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen), forming an enolate intermediate.[3]
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the halogen, displacing the halide and forming a strained bicyclic cyclopropanone intermediate.[3]
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.[3]
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the more stable carbanion.[2]
-
Protonation: The carbanion is subsequently protonated by the solvent or a proton source to yield the final ring-contracted carboxylic acid derivative.
Caption: The cyclopropanone mechanism of the Favorskii rearrangement.
The Quasi-Favorskii (Semibenzilic) Mechanism
In cases where the α-halo ketone lacks an enolizable α'-proton, the reaction proceeds through an alternative pathway known as the quasi-Favorskii or semibenzilic mechanism.[3] This pathway is characterized by the following steps:
-
Nucleophilic Addition: The nucleophile directly attacks the carbonyl carbon of the α-halo ketone to form a tetrahedral intermediate.
-
Concerted Rearrangement: This is followed by a concerted 1,2-migration of the adjacent carbon and the displacement of the halide ion. This step is analogous to the benzilic acid rearrangement.
-
Product Formation: The rearranged product is the corresponding carboxylic acid derivative.
References
Application Note & Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and polymers. Methyl cyclopentanecarboxylate, an important chemical intermediate, can be efficiently synthesized through the Fischer-Speier esterification of cyclopentanecarboxylic acid with methanol.[1][2] This process involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4] The Fischer esterification is an equilibrium-driven, nucleophilic acyl substitution reaction.[5][6] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing the water byproduct as it is formed.[5][7][8]
Reaction Scheme & Mechanism
The overall reaction involves the conversion of cyclopentanecarboxylic acid to this compound, with water as the only byproduct.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Laboratory Scale Synthesis of Methyl Cyclopentanecarboxylate
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of methyl cyclopentanecarboxylate (B8599756). The primary method described is the Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727), a robust and widely applicable method for producing esters.[1][2][3][4][5][6] An alternative synthesis via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) is also briefly discussed.[7][8][9][10] This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.
Introduction
Methyl cyclopentanecarboxylate is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a fragrance component.[11] Its structure consists of a cyclopentane (B165970) ring attached to a methyl ester group. This document outlines two common laboratory-scale methods for its preparation: Fischer esterification and the Favorskii rearrangement. The focus of the detailed protocol will be on the Fischer esterification due to its procedural simplicity and the ready availability of starting materials.
Synthesis Methodologies
Two primary synthetic routes are presented for the preparation of this compound.
2.1. Fischer Esterification of Cyclopentanecarboxylic Acid
This is a direct and acid-catalyzed reaction between cyclopentanecarboxylic acid and methanol to yield this compound and water.[1][3][4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3][5] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[2]
2.2. Favorskii Rearrangement of 2-Chlorocyclohexanone
This method involves the ring contraction of 2-chlorocyclohexanone upon treatment with a base, such as sodium methoxide, to produce this compound.[7][8] This reaction proceeds through a cyclopropanone (B1606653) intermediate and offers good yields.[8]
Experimental Protocol: Fischer Esterification
This section provides a detailed step-by-step procedure for the synthesis of this compound via Fischer esterification.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 10.0 g (87.6 mmol) | |
| Methanol (anhydrous) | CH₄O | 32.04 | 100 mL (excess) | Reagent and solvent |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2 mL | Catalyst |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~150 mL | For extraction |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | ~100 mL | For neutralization |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~50 mL | For washing |
| Anhydrous magnesium sulfate (B86663) | MgSO₄ | 120.37 | ~5 g | Drying agent |
3.2. Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for further purification)
3.3. Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (87.6 mmol) of cyclopentanecarboxylic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
3.4. Work-up and Purification
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Transfer the residue to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently and allow the layers to separate.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with 50 mL of brine.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by distillation under reduced pressure.
3.5. Characterization Data
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Pleasant, fruity |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 151-152 °C (at atmospheric pressure) |
| Density | ~0.99 g/mL at 25 °C |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H), 2.70 (p, 1H), 1.95-1.50 (m, 8H) |
| ¹³C NMR (CDCl₃) | δ 176.8, 51.4, 43.3, 29.1, 25.8 |
| IR (neat, cm⁻¹) | 2955, 2870, 1735 (C=O), 1435, 1195, 1170 (C-O) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound via Fischer esterification.
References
- 1. Reaction of cyclopentanecarboxylic acid, methanol | Reactory [reactory.app]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
Application Note: Purification of Methyl Cyclopentanecarboxylate by Fractional Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl cyclopentanecarboxylate (B8599756) is a valuable ester intermediate used in the synthesis of various organic compounds and active pharmaceutical ingredients.[1] Its purity is critical for successful downstream applications, as impurities can lead to side reactions, lower yields, and complications in product isolation. Distillation is a robust and widely used technique for purifying liquid compounds based on differences in their boiling points.[2]
For compounds like methyl cyclopentanecarboxylate, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method. Lowering the pressure reduces the boiling point, mitigating the risk of thermal decomposition.[3] When impurities with close boiling points are present, fractional distillation is employed.[4][5] This technique utilizes a fractionating column to achieve a more efficient separation, equivalent to performing multiple simple distillations in a single apparatus.[2][6]
This application note provides a detailed protocol for the purification of this compound, incorporating a pre-distillation acid-base extraction to remove acidic impurities followed by fractional vacuum distillation.
Data Presentation
Effective separation by distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the boiling points of this compound and common potential impurities at atmospheric and reduced pressures.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| This compound | 158[7] | 70-73 @ 48[8], 81-82 @ 5[9][10] |
| Cyclopentanecarboxylic Acid | 216 | 131 @ 20[11] |
| Methanol | 64.7 | 15 @ 76[11] |
| Diethyl Ether (common extraction solvent) | 34.6 | - |
| 2-Chlorocyclohexanone (potential precursor) | 196-197 | 98-99 @ 14.5[8] |
Experimental Workflow
The overall purification process involves two main stages: an initial extraction to remove acidic impurities and the final purification by fractional vacuum distillation.
Experimental Protocols
Protocol 1: Pre-distillation Workup (Acid-Base Extraction)
This protocol is designed to remove acidic impurities, such as unreacted cyclopentanecarboxylic acid, prior to distillation.
Materials and Equipment:
-
Crude this compound
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Transfer the crude this compound to a separatory funnel. Dissolve the crude product in an equal volume of diethyl ether.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.[8][11] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until gas evolution ceases.
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel.[8][11] This helps to remove residual water and break any emulsions. Gently mix, allow the layers to separate, and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Concentration: Filter the solution to remove the drying agent.[8] Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining oil is the crude ester, ready for distillation.
Protocol 2: Fractional Vacuum Distillation
This protocol describes the purification of the crude ester using a fractional distillation apparatus under reduced pressure.
Materials and Equipment:
-
Crude, dried this compound (from Protocol 1)
-
Round-bottom flask (sized so it is no more than two-thirds full)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (multiple, e.g., small round-bottom flasks)
-
Vacuum adapter
-
Vacuum pump with a trap and pressure gauge (manometer)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Glass joint grease and clamps
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped to create a good seal. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Charging the Flask: Transfer the crude this compound into the distillation flask.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. A pressure of around 48 mmHg is a good target, though other pressures can be used (refer to the data table).[8] Allow the pressure to stabilize.
-
Heating: Gently heat the distillation flask using the heating mantle.
-
Collecting Fractions:
-
Observe the vapor condensation ring as it slowly rises through the fractionating column.[6]
-
Collect any low-boiling forerun (e.g., residual solvent) in the first receiving flask. The temperature will be unstable during this phase.
-
When the vapor temperature at the distillation head stabilizes, change to a new, pre-weighed receiving flask. Collect the main fraction while the temperature remains constant within a narrow range (e.g., 70-73°C at 48 mmHg).[8]
-
If the temperature begins to drop or rise significantly, it indicates the main product has finished distilling or a higher-boiling impurity is beginning to come over. Change the receiving flask to collect this final fraction separately.
-
-
Shutdown: Stop the distillation before the flask boils to dryness to avoid overheating the residue. Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Releasing Vacuum: Once cooled, slowly and carefully release the vacuum before disassembling the apparatus.
-
Analysis: Determine the yield and assess the purity of the collected main fraction using techniques such as Gas Chromatography (GC), NMR spectroscopy, or Refractive Index measurement. The refractive index for pure this compound is approximately 1.43.
Safety Precautions
-
This compound is a flammable liquid and vapor. Keep it away from ignition sources and use explosion-proof equipment.
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
When working with a vacuum, ensure the glassware has no cracks or star fractures to prevent implosion. It is good practice to use a blast shield.
-
Vent the separatory funnel frequently during extractions, especially when using sodium bicarbonate, to prevent pressure buildup.
References
- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 2. vernier.com [vernier.com]
- 3. US20120065416A1 - Methods for Production of Biodiesel - Google Patents [patents.google.com]
- 4. Fractional Distillation [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. labsolu.ca [labsolu.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. This compound CAS#: 4630-80-2 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Methyl Cyclopentanecarboxylate in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclopentanecarboxylate (B8599756) (CAS No. 4630-80-2) is a volatile ester recognized for its characteristic pleasant, fruity aroma.[1][2] This colorless liquid, with the chemical formula C₇H₁₂O₂, is utilized in the fragrance industry to impart fruity notes to a variety of consumer and fine fragrance products.[2] Its chemical structure, consisting of a cyclopentane (B165970) ring and a methyl ester group, contributes to its unique olfactory profile. These application notes provide a comprehensive overview of its use, including its chemical properties, olfactory characteristics, and protocols for its incorporation and evaluation in fragrance formulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of methyl cyclopentanecarboxylate is presented in the table below. Understanding these properties is crucial for its effective handling, storage, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][4] |
| CAS Number | 4630-80-2 | [3][4] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant, fruity | [1][2] |
| Purity | >98.0% (GC) | [3] |
| log Pow | 1.467 | [5] |
Olfactory Profile and Application
In fragrance formulations, this compound can be used to:
-
Enhance Fruity Accords: It serves as a key component in building a wide range of fruity notes, from subtle to impactful.
-
Add a Brightening Top Note: Due to its volatility, it can contribute to the initial impression of a fragrance.
-
Modify and Modernize Floral Compositions: The introduction of a fruity facet can add a contemporary twist to traditional floral scents.
While specific formulation examples for this compound are proprietary and not publicly disclosed, data from related cyclopentane and cyclohexane (B81311) carboxylate derivatives used by major fragrance houses can provide an estimated range for its use. For instance, cyclopentane derivatives have been noted for use in perfume compositions at concentrations ranging from approximately 0.05% to 5% by weight.
Recommended Usage Levels (Estimated)
The following table provides estimated usage levels for this compound in various fragrance applications, based on data for structurally related compounds. These are starting points for formulation development and should be optimized based on the desired olfactory outcome and product base.
| Application | Recommended Concentration (% w/w) |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 2.0 |
| Personal Care (Lotions, Creams) | 0.05 - 0.5 |
| Hair Care (Shampoos, Conditioners) | 0.05 - 0.3 |
| Soaps and Body Wash | 0.1 - 1.0 |
| Air Care (Candles, Diffusers) | 0.5 - 5.0 |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the olfactory profile of this compound and its odor detection threshold.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass smelling strips (blotters)
-
A panel of trained sensory assessors (minimum of 5)
-
Controlled and well-ventilated evaluation room
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%, 0.001% w/w).
-
Blotter Preparation: Dip a smelling strip into each dilution for 2 cm and allow the solvent to evaporate for 30 seconds.
-
Odor Profile Description: Present the 1% dilution blotter to the sensory panel. Each panelist should individually describe the odor using a standardized fragrance vocabulary (e.g., fruity, sweet, ethereal, waxy).
-
Odor Detection Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three blotters: two with the solvent blank and one with a very low concentration of the odorant.
-
Ask the panelist to identify the blotter with the different odor.
-
Present progressively higher concentrations until the panelist can reliably detect the odorant. The concentration at which this occurs is the individual's detection threshold.
-
The group's odor detection threshold is the geometric mean of the individual thresholds.
-
Data Analysis:
-
Compile the odor descriptors to create a comprehensive olfactory profile.
-
Calculate the geometric mean of the individual odor detection thresholds to determine the group threshold.
Protocol 2: Evaluation of Fragrance Performance in a Product Base
Objective: To assess the performance and stability of a fragrance formulation containing this compound in a representative product base (e.g., a simple lotion).
Materials:
-
Fragrance oil containing a known concentration of this compound.
-
Unfragranced lotion base.
-
Glass beakers and stirring equipment.
-
Storage containers.
-
Controlled environment for storage (e.g., oven for accelerated aging at 40°C).
-
Sensory panel.
Procedure:
-
Formulation: Incorporate the fragrance oil into the lotion base at a predetermined concentration (e.g., 0.5% w/w) with gentle mixing until homogeneous.
-
Initial Sensory Evaluation: A sensory panel evaluates the initial odor of the fragranced lotion on the skin, assessing its character and intensity.
-
Stability Testing (Accelerated Aging):
-
Store samples of the fragranced lotion at 40°C for 4, 8, and 12 weeks.
-
Store a control sample at room temperature in the dark.
-
-
Periodic Evaluation: At each time point, a sensory panel evaluates the aged samples compared to the control. They should assess any changes in odor character, intensity, and the presence of any off-odors.
-
Physical Stability: Observe the samples for any changes in physical properties such as color, viscosity, and phase separation.
Data Analysis:
-
Record the sensory evaluation data, noting any significant differences between the aged samples and the control.
-
Document any observed physical changes in the product base.
Signaling Pathway and Experimental Workflows
The perception of fruity esters like this compound begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.
Caption: Olfactory signaling pathway for odorant perception.
Caption: Workflow for fragrance formulation and evaluation.
References
Methyl Cyclopentanecarboxylate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Methyl cyclopentanecarboxylate (B8599756) and its derivatives are valuable intermediates in the pharmaceutical industry, primarily utilized for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potentially other therapeutic agents. The cyclopentane (B165970) ring serves as a common scaffold in a variety of biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of methyl cyclopentanecarboxylate derivatives in the synthesis of the NSAID, Loxoprofen (B1209778). Additionally, it briefly explores its potential application in the synthesis of other pharmaceutical classes such as prostaglandins (B1171923) and serine protease inhibitors.
Application in the Synthesis of Loxoprofen
A key application of a derivative of this compound is in the synthesis of Loxoprofen, a widely used NSAID.[2] The direct precursor in this synthesis is methyl 2-oxocyclopentanecarboxylate.
Experimental Protocols
The synthesis of Loxoprofen from methyl 2-oxocyclopentanecarboxylate generally proceeds through two main steps: alkylation followed by hydrolysis and decarboxylation.
Step 1: Alkylation of Methyl 2-oxocyclopentanecarboxylate
This step involves the reaction of methyl 2-oxocyclopentanecarboxylate with a suitable arylating agent, such as 2-(4-bromomethylphenyl)propionate, in the presence of a base.
-
Reactants:
-
Methyl 2-oxocyclopentanecarboxylate
-
2-(4-bromomethylphenyl)propionate
-
Base (e.g., Potassium Carbonate, Sodium Methoxide)
-
Solvent (e.g., Toluene, Acetone)
-
-
Procedure:
-
To a stirred solution of methyl 2-oxocyclopentanecarboxylate in the chosen solvent, add the base.
-
Slowly add a solution of 2-(4-bromomethylphenyl)propionate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, methyl 2-[4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl]propanoate.
-
Step 2: Hydrolysis and Decarboxylation to Loxoprofen
The intermediate from Step 1 is then hydrolyzed and decarboxylated to yield Loxoprofen.
-
Reactants:
-
Crude product from Step 1
-
Acid (e.g., Hydrobromic acid, Hydrochloric acid in acetic acid)
-
-
Procedure:
-
The crude product from the previous step is dissolved in a mixture of a strong acid and an organic acid (e.g., 47% hydrobromic acid and glacial acetic acid).[4]
-
The mixture is heated to reflux for several hours (typically 8-10 hours) to effect both hydrolysis of the ester and decarboxylation.[4]
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The product, 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid (Loxoprofen), is extracted with an organic solvent (e.g., toluene).[5]
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude Loxoprofen, which can be further purified by crystallization.[4]
-
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |
| Alkylation | Methyl 2-oxocyclopentanecarboxylate, 2-(4-bromomethylphenyl)propionate | Potassium Carbonate | Toluene | 12 | 70 | - | [3] |
| Hydrolysis & Decarboxylation | Methyl 2-[4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl]propanoate | 47% HBr, Acetic Acid | - | 10 | 86 | 98 (HPLC) | [4] |
Note: Yields and purity can vary based on the specific reaction conditions and purification methods used.
Potential Applications in Other Pharmaceutical Classes
While the most well-documented application is in the synthesis of Loxoprofen, the cyclopentane scaffold present in this compound makes it a potential starting material for other classes of pharmaceuticals.
Prostaglandin (B15479496) Analogs
Prostaglandins are potent lipid compounds with diverse physiological effects. The core structure of many prostaglandins is based on a substituted cyclopentane ring. Synthetic strategies for prostaglandins often involve the stereocontrolled functionalization of cyclopentane precursors.[6] Although direct synthetic routes from this compound to specific prostaglandins are not extensively detailed in readily available literature, its structure represents a fundamental building block for the elaboration of the complex stereochemistry required in prostaglandin synthesis.
Serine Protease Inhibitors
Serine proteases are a class of enzymes involved in numerous physiological and pathological processes. The development of serine protease inhibitors is a significant area of pharmaceutical research. The cyclopentane ring can serve as a rigid scaffold to orient functional groups in a way that they can effectively interact with the active site of these enzymes. While specific examples starting directly from this compound are not prevalent, the use of cyclopentane-based structures in the design of potent protease inhibitors is an active area of investigation.[7][8]
Visualizations
Logical Relationship: Synthesis of Loxoprofen
Caption: Workflow for the synthesis of Loxoprofen.
Signaling Pathway: Mechanism of Action of Loxoprofen
Loxoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX pathway by Loxoprofen.
References
- 1. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 5. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl Cyclopentanecarboxylate in Agrochemical Synthesis: A Focus on Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Introduction
This application note provides a detailed experimental protocol for the synthesis of a model N-aryl cyclopentanecarboxamide (B1346233) from methyl cyclopentanecarboxylate (B8599756). Furthermore, it explores a hypothetical application of such a derivative as a fungicide targeting fungal serine proteases, a class of enzymes crucial for fungal pathogenicity.[2][3][4]
Synthesis of Agrochemical Intermediates: Cyclopentanecarboxamides
The conversion of methyl cyclopentanecarboxylate to cyclopentanecarboxamides represents a key transformation, yielding a scaffold present in numerous biologically active molecules. The direct amidation of esters is a common and efficient method for forming the robust amide bond.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyclopentanecarboxamide
This protocol describes a representative base-promoted direct amidation of this compound with 4-chloroaniline (B138754) to yield N-(4-chlorophenyl)cyclopentanecarboxamide.
Materials:
-
This compound (≥98%)
-
4-Chloroaniline (≥99%)
-
Potassium tert-butoxide (t-BuOK) (≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (reagent grade)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq, e.g., 1.28 g, 10 mmol) and this compound (2.0 eq, e.g., 2.56 g, 20 mmol).
-
Add anhydrous DMSO (e.g., 20 mL) to the flask to dissolve the reactants.
-
While stirring, slowly add potassium tert-butoxide (2.5 eq, e.g., 2.81 g, 25 mmol) portion-wise to the reaction mixture at room temperature. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-chlorophenyl)cyclopentanecarboxamide.
Data Presentation: Reaction Yields
The following table summarizes typical yields for the base-promoted amidation of methyl esters with various amines, demonstrating the general applicability of this transformation.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | 4-Chloroaniline | N-(4-chlorophenyl)cyclopentanecarboxamide | 85-95 |
| 2 | Benzylamine | N-benzylcyclopentanecarboxamide | 80-92 |
| 3 | Piperidine | (Cyclopentyl)(piperidino)methanone | 88-96 |
| 4 | Aniline | N-phenylcyclopentanecarboxamide | 82-93 |
Yields are based on literature precedents for similar base-promoted amidation reactions and may vary depending on specific reaction conditions and scale.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-chlorophenyl)cyclopentanecarboxamide.
Hypothetical Agrochemical Application: Fungicidal Mode of Action
While a specific commercial fungicide derived from this compound is not publicly documented, the resulting cyclopentanecarboxamide scaffold is a plausible pharmacophore for fungicidal activity. A potential mode of action for such a compound could be the inhibition of fungal serine proteases.
Background: Fungal Serine Proteases as a Target
Fungal serine proteases are critical virulence factors for many pathogenic fungi.[2][3] These enzymes play a crucial role in various aspects of fungal pathogenesis, including:
-
Nutrient Acquisition: Degradation of host proteins to provide nutrients for fungal growth.[4]
-
Host Tissue Invasion: Breaking down host physical barriers, such as the plant cell wall or animal extracellular matrix.[3]
-
Evasion of Host Defenses: Degradation of host defense proteins.[4]
Inhibition of these essential enzymes can disrupt the fungal life cycle and prevent the establishment of infection, making them an attractive target for the development of novel fungicides.
Hypothetical Signaling Pathway of a Cyclopentanecarboxamide Fungicide
The following diagram illustrates the hypothetical mechanism by which an N-aryl cyclopentanecarboxamide, synthesized from this compound, could act as a fungicide by inhibiting a secreted fungal serine protease.
Caption: Hypothetical mode of action of a cyclopentanecarboxamide fungicide.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant potential in the synthesis of agrochemically relevant compounds. The straightforward conversion of this ester to various N-substituted cyclopentanecarboxamides provides access to a chemical scaffold known for its biological activity. The provided experimental protocol for the synthesis of an N-aryl cyclopentanecarboxamide serves as a practical example of this application. While the direct lineage of a commercial agrochemical from this compound is not explicitly detailed in public literature, the exploration of derivatives, such as those targeting essential fungal enzymes like serine proteases, represents a promising avenue for the development of novel crop protection agents. The methodologies and concepts presented herein are intended to provide a foundation for researchers and scientists in the field of agrochemical development.
References
- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Fungal proteases and their pathophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in fungal serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal lifestyle reflected in serine protease repertoire - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl Cyclopentanecarboxylate to Cyclopentanecarboxylic Acid
Introduction
The hydrolysis of methyl cyclopentanecarboxylate (B8599756) is a fundamental and widely utilized chemical transformation in organic synthesis. This reaction converts the methyl ester into the corresponding carboxylic acid, cyclopentanecarboxylic acid, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Cyclopentanecarboxylic acid and its derivatives are key intermediates in the production of various complex molecules.
This document provides detailed protocols for the hydrolysis of methyl cyclopentanecarboxylate via two common methods: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). Saponification is often preferred for its irreversibility and typically high yields. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The efficiency of the hydrolysis of this compound is dependent on the chosen catalytic method and reaction conditions. Below is a summary of typical conditions and expected yields for both acid- and base-catalyzed approaches. Due to the straightforward nature of this transformation for a simple aliphatic ester, yields are generally high.
| Parameter | Acid-Catalyzed Hydrolysis (Representative) | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Solvent | Aqueous, often with a co-solvent (e.g., Dioxane, THF) | Alcohol/Water mixture (e.g., Methanol (B129727)/H₂O, Ethanol (B145695)/H₂O) |
| Temperature | Reflux (typically 80-100 °C) | Room Temperature to Reflux (typically 25-80 °C) |
| Reaction Time | 6-18 hours (estimated) | 1-5 hours |
| Yield | Generally high, but reversible | Typically >95%[1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol describes the saponification of this compound, which is generally faster and irreversible compared to acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl), concentrated or 1 M solution
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).
-
Addition of Base: Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq). For example, a 30% aqueous solution of NaOH can be used.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up (Solvent Removal): Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Work-up (Aqueous Dilution and Wash): Dilute the remaining aqueous solution with water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Work-up (Acidification): Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated or 1 M HCl. The cyclopentanecarboxylic acid may precipitate if it is a solid at this temperature or form an oil.
-
Work-up (Extraction): Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).
-
Work-up (Drying and Concentration): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclopentanecarboxylic acid.
-
Purification: Further purification can be achieved by recrystallization or distillation if necessary. A yield of over 95% can be expected.[1]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the acid-catalyzed hydrolysis of this compound. This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF) (optional co-solvent)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).
-
Addition of Acid and Solvent: Add an aqueous solution of a strong acid (e.g., 3 M H₂SO₄, 5-10 volumes). If the ester is not fully soluble, a co-solvent like dioxane or THF can be added until a homogenous solution is formed.
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-18 hours).
-
Work-up (Cooling and Neutralization): Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Work-up (Extraction): Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).
-
Work-up (Washing): Combine the organic layers and wash with water, followed by brine.
-
Work-up (Drying and Concentration): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude cyclopentanecarboxylic acid.
-
Purification: The product can be further purified by recrystallization or distillation if necessary.
Visualizations
Caption: Workflow for Base-Catalyzed Hydrolysis (Saponification).
References
Application Notes and Protocols for the Grignard Reaction with Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the reaction of methyl cyclopentanecarboxylate (B8599756) with a Grignard reagent, specifically methylmagnesium bromide, to synthesize 1-methylcyclopentanol (B105226). This tertiary alcohol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone, requiring two equivalents of the Grignard reagent.[1][2][3]
Reaction Scheme
The overall transformation involves the reaction of methyl cyclopentanecarboxylate with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup to yield 1-methylcyclopentanol.
Chemical Equation:
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₂O₂ | 128.17 | 158-160 | 0.993 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | CH₃MgBr | 119.28 | ~35 (solvent) | ~0.8 (solution) |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 135-136 | 0.904 |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Stoichiometry (Ester:Grignard) | 1 : 2.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | 70-85% |
| Purification Method | Distillation |
Experimental Protocols
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface and remove any moisture. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, prepare a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether.
-
Formation: Add a small portion of the methyl iodide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Part B: Reaction with this compound
-
Ester Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude 1-methylcyclopentanol by distillation. Collect the fraction boiling at 135-136 °C.
Characterization:
The final product, 1-methylcyclopentanol, can be characterized by its physical properties (boiling point) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR (CDCl₃): δ 1.55-1.75 (m, 8H, cyclopentyl protons), 1.45 (s, 3H, methyl protons), 1.35 (s, 1H, hydroxyl proton).[4]
-
IR (neat): Broad peak around 3400 cm⁻¹ (O-H stretch), 2960-2870 cm⁻¹ (C-H stretch).[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-methylcyclopentanol.
Caption: Mechanism of the Grignard reaction with an ester.
References
Application Notes and Protocols for the Reduction of Methyl Cyclopentanecarboxylate to Cyclopentylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. Cyclopentylmethanol, a valuable building block, can be efficiently synthesized by the reduction of its corresponding methyl ester, methyl cyclopentanecarboxylate (B8599756). This document provides detailed application notes and experimental protocols for two common and effective methods for this transformation: reduction using the powerful reducing agent Lithium Aluminum Hydride (LAH) and a milder, more selective method employing Sodium Borohydride (B1222165) in the presence of a Lewis acid activator.
Reaction Principle and Comparison of Methods
The conversion of methyl cyclopentanecarboxylate to cyclopentylmethanol involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, carboxylic acids, and amides. Its high reactivity ensures a rapid and high-yielding conversion but requires stringent anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.
-
Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl): Sodium borohydride is a milder reducing agent and is generally unreactive towards esters under standard conditions. However, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as lithium chloride. The in-situ formation of lithium borohydride (LiBH₄) results in a reagent capable of reducing esters to alcohols under milder conditions than LiAlH₄, offering a safer and more selective alternative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary methods discussed for the reduction of this compound.
| Parameter | Method 1: Lithium Aluminum Hydride (LAH) | Method 2: Sodium Borohydride/Lithium Chloride |
| Starting Material | This compound | This compound |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether | Anhydrous Tetrahydrofuran (THF) |
| Reactant Stoichiometry | LiAlH₄ (1.0 - 1.5 equivalents) | NaBH₄ (2.0 - 3.0 equivalents), LiCl (2.0 - 3.0 equivalents) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (approx. 66 °C) |
| Reaction Time | 1 - 4 hours | 6 - 18 hours |
| Product | Cyclopentylmethanol | Cyclopentylmethanol |
| Typical Yield | 85 - 95% | 75 - 85% |
Experimental Protocols
Method 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is adapted from standard procedures for the LAH reduction of esters.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for quenching)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the LAH suspension to 0 °C using an ice bath.
-
Addition of the Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add the ester solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching (Workup):
-
Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood, away from any ignition sources.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH.
-
Sequentially and carefully add water (corresponding to the mass of LAH used), followed by 15% aqueous sodium hydroxide (B78521) (same volume as the water), and then water again (3 times the initial volume of water).
-
-
Isolation and Purification:
-
Filter the resulting white precipitate (aluminum salts) through a pad of Celite or filter paper.
-
Wash the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude cyclopentylmethanol can be purified by distillation if necessary.
-
Method 2: Reduction using Sodium Borohydride and Lithium Chloride
This protocol provides a milder alternative to the LAH reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous lithium chloride (2.5 equivalents) and anhydrous THF. Stir the suspension.
-
Addition of Reagents: Add sodium borohydride (2.5 equivalents) to the suspension, followed by the this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Workup):
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously add 1 M HCl to quench the excess borohydride and neutralize the reaction mixture. Be aware of gas evolution.
-
-
Isolation and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclopentylmethanol.
-
Purify the product by distillation if required.
-
Visualizations
Signaling Pathway of Ester Reduction
Caption: General reaction pathway for the reduction of an ester to a primary alcohol.
Experimental Workflow: LiAlH₄ Reduction
Caption: Step-by-step workflow for the reduction using Lithium Aluminum Hydride.
Logical Relationship: NaBH₄/LiCl Reduction
Caption: Activation of Sodium Borohydride with Lithium Chloride for ester reduction.
Scale-up Synthesis of Methyl Cyclopentanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of methyl cyclopentanecarboxylate (B8599756), a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The following sections outline two primary synthetic routes, offering flexibility based on available starting materials, equipment, and desired scale.
Introduction
Methyl cyclopentanecarboxylate is a colorless liquid with a pleasant odor, characterized by a cyclopentane (B165970) ring and a carboxylate functional group.[2] Its utility as a solvent, flavoring agent, and intermediate in the production of pharmaceuticals and agricultural chemicals necessitates robust and scalable synthetic methods.[1] This document details two effective methods for its preparation: the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) and the direct esterification of cyclopentanecarboxylic acid.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Favorskii Rearrangement | Fischer Esterification | Esterification via Acyl Chloride |
| Starting Materials | 2-Chlorocyclohexanone, Sodium Methoxide (B1231860), Methanol (B129727) | Cyclopentanecarboxylic Acid, Methanol | Cyclopentanecarboxylic Acid, Oxalyl Chloride, Methanol |
| Key Reagents | Sodium Methoxide | Strong Acid Catalyst (e.g., H₂SO₄) | Oxalyl Chloride, DMF (catalyst) |
| Solvent | Anhydrous Ether | Methanol (in excess) or inert solvent (e.g., Toluene) | Anhydrous Dichloromethane |
| Reaction Temperature | Reflux | Reflux | Room Temperature, then continued reaction |
| Reaction Time | ~3 hours (addition + reflux) | Several hours (equilibrium dependent) | ~7 hours (acid chloride formation) + 19 hours (esterification) |
| Reported Yield | 72-78%[3] | Typically high, equilibrium driven[4][5] | 85%[6] |
| Purification | Extraction, Distillation[3] | Extraction, Distillation[4] | Extraction, Distillation[6] |
Experimental Protocols
Method 1: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.[3]
Materials:
-
2-Chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (58 g, 1.07 moles)[3]
-
Anhydrous ether (360 ml)[3]
-
Water
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Efficient mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry 1-L three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Initial Mixture: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.[3]
-
Addition of Chloroketone: Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry ether. Add this solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.[3]
-
Reaction Completion: After the addition is complete, heat the mixture under reflux for 2 hours.[3]
-
Quenching and Extraction: Cool the reaction mixture and add water until all the salts have dissolved (approximately 175 ml).[3] Separate the ether layer. Extract the aqueous layer twice with 50 ml portions of ether.
-
Washing: Combine all the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[3]
-
Drying and Concentration: Dry the ether solution over magnesium sulfate. Filter to remove the drying agent and wash it with a small amount of ether. Remove the ether by distillation at atmospheric pressure.[3]
-
Purification: Purify the crude ester by fractional distillation. The product, this compound, distills at 70–73°C/48 mm Hg. The expected yield is 72–78 g.[3]
Method 2: Esterification of Cyclopentanecarboxylic Acid
This section describes two approaches for the esterification of cyclopentanecarboxylic acid: direct Fischer esterification and a two-step method via the acyl chloride.
This is a classic and straightforward method for ester synthesis.[4][5]
Materials:
-
Cyclopentanecarboxylic acid
-
Methanol (in large excess, also acts as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottomed flask, add cyclopentanecarboxylic acid and a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture under reflux for several hours to reach equilibrium. The reaction can be monitored by TLC or GC. To drive the equilibrium towards the product, a Dean-Stark trap can be used if an inert solvent like toluene (B28343) is employed to remove the water byproduct.[7]
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation.
This method is suitable for small to medium scale and generally gives high yields.[6]
Materials:
-
Cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol)[6]
-
Oxalyl chloride (8.8 mL, 105.1 mmol)[6]
-
Anhydrous Dichloromethane (CH₂Cl₂) (200 mL)[6]
-
N,N-Dimethylformamide (DMF) (2 drops, catalyst)[6]
-
Methanol (25 mL)[6]
-
Saturated sodium bicarbonate (NaHCO₃) solution[6]
-
Brine[6]
-
Anhydrous sodium sulfate (Na₂SO₄)[6]
Equipment:
-
Oven-dried flask with a CaCl₂ drying tube
-
Stirring apparatus
-
Vacuum evaporator
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In an oven-dried flask equipped with a drying tube, dissolve cyclopentanecarboxylic acid (9.5 mL) in anhydrous CH₂Cl₂ (100 mL). Slowly add oxalyl chloride (8.8 mL) dropwise, followed by 2 drops of DMF as a catalyst. Stir the reaction for 7 hours.[6]
-
Solvent Removal: Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent.[6]
-
Esterification: Dissolve the concentrated residue in methanol (25 mL) and continue the reaction for 19 hours.[6]
-
Workup: Concentrate the mixture again under vacuum. Redissolve the residue in CH₂Cl₂ (100 mL) and wash sequentially with saturated NaHCO₃ solution and brine.[6]
-
Drying and Concentration: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under vacuum.[6]
-
Purification: Purify the residue by simple distillation to obtain this compound (yield: 9.5 g, 85%).[6]
Mandatory Visualizations
Caption: Workflow for the Favorskii Rearrangement Synthesis.
Caption: Workflow for Fischer Esterification Synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 4630-80-2 [chemicalbook.com]
- 7. orgosolver.com [orgosolver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate
Welcome to the Technical Support Center for the synthesis of methyl cyclopentanecarboxylate (B8599756). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields, troubleshooting common issues, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing methyl cyclopentanecarboxylate?
A1: this compound can be synthesized through several routes. The most common methods include:
-
Fischer-Speier Esterification: This is a direct esterification of cyclopentanecarboxylic acid with methanol (B129727) in the presence of an acid catalyst.[1][2][3][4][5] This method is favored for its simplicity.[2]
-
Favorskii Rearrangement: This method involves the rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860) to yield this compound.[6][7]
-
From Cyclopentanecarboxylic Acid via Acid Chloride: Cyclopentanecarboxylic acid can be converted to its acid chloride using an agent like oxalyl chloride or thionyl chloride, which is then reacted with methanol.[8][9] This method can lead to high yields.[8]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method and optimization of reaction conditions.
-
Via Favorskii Rearrangement , yields of 56-61% have been reported.[6]
-
Using oxalyl chloride to form the acid chloride followed by reaction with methanol, a yield of 85% has been achieved.[8]
-
Fischer esterification can have yields ranging from 65-95%, although this is a general figure for this type of reaction.[10]
Q3: What are the key starting materials for the synthesis?
A3: The primary starting materials depend on the synthetic route:
-
Fischer Esterification: Cyclopentanecarboxylic acid and methanol.
-
Favorskii Rearrangement: 2-chlorocyclohexanone and sodium methoxide.[6]
-
Acid Chloride Formation: Cyclopentanecarboxylic acid, a chlorinating agent (e.g., oxalyl chloride), and methanol.[8]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction.[2][3][4] To drive the reaction towards the product, use a large excess of methanol or remove water as it forms, for instance, by using a Dean-Stark apparatus.[2][4][5] Consider extending the reaction time and monitor progress using TLC or GC. |
| Purity of Reactants (Favorskii Rearrangement) | The purity of 2-chlorocyclohexanone is critical for achieving a good yield.[6] Ensure the starting material is pure, potentially by distillation before use. |
| Improper Order of Addition (Favorskii Rearrangement) | Adding sodium methoxide to 2-chlorocyclohexanone can lead to the formation of high-boiling condensation products, thus lowering the yield.[6] The recommended procedure is to add the 2-chlorocyclohexanone to the sodium methoxide suspension.[6] |
| Insufficient Catalyst (Fischer Esterification) | A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is necessary.[2] Ensure an adequate amount of catalyst is used. |
| Presence of Water | Anhydrous conditions are crucial, especially for reactions involving acid chlorides or the Favorskii rearrangement. Ensure all glassware is oven-dried and use anhydrous solvents. |
Presence of Impurities in the Final Product
Issue: The purified product contains significant impurities.
| Potential Cause | Recommended Solution |
| Unreacted Cyclopentanecarboxylic Acid | This is a common impurity in Fischer esterification. To remove it, wash the crude product with a saturated sodium bicarbonate solution.[10][11] This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer. |
| Residual Methanol | Excess methanol from the reaction can be removed by washing the organic layer with water, as methanol is highly water-soluble.[11] Subsequent distillation will also effectively separate the lower-boiling methanol. |
| High-Boiling Condensation Products (Favorskii Rearrangement) | These can form if the order of addition is incorrect.[6] If present, fractional distillation is the most effective method for purification.[6] |
| Colored Impurities | If the product is discolored, it may contain non-volatile impurities. Treatment with activated charcoal followed by filtration can sometimes remove the color.[11] For more persistent color, flash column chromatography may be necessary.[11] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Cyclopentanecarboxylic Acid
This protocol describes the synthesis of this compound via the acid-catalyzed esterification of cyclopentanecarboxylic acid with methanol.
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation.
Protocol 2: Synthesis via Favorskii Rearrangement
This protocol details the synthesis of this compound from 2-chlorocyclohexanone.
Materials:
-
Sodium methoxide
-
Anhydrous ether
-
2-chlorocyclohexanone
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml).[6]
-
Begin stirring and add a solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) dropwise. The reaction is exothermic, so control the rate of addition (approximately 40 minutes).[6]
-
After the addition is complete, stir and heat the mixture under reflux for 2 hours.[6]
-
Cool the mixture and add water until all the salts dissolve.[6]
-
Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50 ml portions of ether.[6]
-
Combine all ethereal solutions and wash them successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[6]
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.[6]
-
Distill the crude ester under reduced pressure to obtain pure this compound (boiling point 70–73°C at 48 mm Hg).[6]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Key Reagents | Reported Yield | Reference |
| Fischer-Speier Esterification | Cyclopentanecarboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | 65-95% (general) | [2][10] |
| Favorskii Rearrangement | 2-chlorocyclohexanone | Sodium methoxide | 56-61% | [6] |
| Via Acid Chloride | Cyclopentanecarboxylic acid, Methanol | Oxalyl chloride, DMF (cat.) | 85% | [8] |
Visualizations
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Troubleshooting logic for low product yield.
References
- 1. Reaction of cyclopentanecarboxylic acid, methanol | Reactory [reactory.app]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 4630-80-2 [chemicalbook.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Favorskii Rearrangement of 2-Chlorocyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Favorskii rearrangement of 2-chlorocyclohexanone (B41772).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Favorskii rearrangement of 2-chlorocyclohexanone, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product (Cyclopentanecarboxylic Acid/Ester) | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated appropriately (e.g., 55 °C) for a sufficient duration (e.g., 4 hours) as indicated in the protocol.[1] Monitor the reaction progress using techniques like TLC or GC-MS. |
| Decomposition of the starting material or product under harsh basic conditions. | Use a moderate base concentration and avoid excessively high temperatures. Consider using a milder base if decomposition is suspected. | |
| Presence of water in the reaction mixture when an ester is the desired product. | Use anhydrous solvents and reagents. Freshly prepare the alkoxide base to minimize water content. | |
| Formation of Significant Amounts of Byproducts | Presence of α,α'-dihalogenated cyclohexanone (B45756) impurity in the starting material. | Purify the 2-chlorocyclohexanone starting material before use to remove any dihalogenated impurities. |
| Competing elimination reaction favored by certain bases or conditions. | Use a nucleophilic, non-hindered base like sodium methoxide (B1231860) or ethoxide. Avoid bulky bases that may favor elimination. | |
| Nucleophilic substitution on the starting material. | Maintain a low reaction temperature initially to favor the rearrangement pathway over direct substitution. | |
| Inconsistent Reaction Outcomes | Variability in the quality of reagents (base, solvent, starting material). | Use high-purity, anhydrous solvents and freshly prepared base solutions. Ensure the 2-chlorocyclohexanone is pure. |
| Difficulty in controlling reaction temperature. | Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Favorskii rearrangement of 2-chlorocyclohexanone?
A1: The most common byproducts include cyclohex-2-en-1-one, 2-hydroxycyclohexanone, and 2-methoxycyclohexanone (B1203222) (if using methoxide as a base). Cyclohex-2-en-1-one is formed via an elimination reaction, while the hydroxy and methoxy (B1213986) derivatives arise from nucleophilic substitution of the chloride.[2][3] The presence of α,α'-dihaloketones as impurities in the starting material can also lead to the formation of α,β-unsaturated carboxylic acid derivatives.[2][3]
Q2: How can I minimize the formation of the cyclohex-2-en-1-one byproduct?
A2: To minimize the elimination byproduct, it is crucial to use a non-hindered alkoxide base, such as sodium methoxide or sodium ethoxide, and to maintain controlled reaction temperatures. Bulky bases are more likely to act as a base for elimination rather than as a nucleophile to initiate the rearrangement.
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: Ensure that the base is active and freshly prepared. The reaction rate can also be influenced by the solvent; polar aprotic solvents can sometimes accelerate the reaction. Increasing the reaction temperature can also improve the rate, but be cautious of increased byproduct formation.[1]
Q4: Is the reaction stereospecific?
A4: The Favorskii rearrangement can be stereospecific. The formation of the cyclopropanone (B1606653) intermediate is believed to proceed through an intramolecular SN2 reaction, which involves a backside attack of the enolate on the carbon bearing the halogen.[4]
Data Presentation: Common Byproducts
While specific quantitative yields for byproducts in the Favorskii rearrangement of 2-chlorocyclohexanone are not extensively reported in the literature under a standardized set of conditions, the following table outlines the common byproducts and the conditions that may favor their formation.
| Byproduct | Chemical Structure | Formation Pathway | Conditions Favoring Formation | Approximate Yield Range |
| Cyclohex-2-en-1-one | Elimination of HCl | Use of bulky or non-nucleophilic bases; higher reaction temperatures. | Not specified in literature | |
| 2-Hydroxycyclohexanone | Nucleophilic substitution by hydroxide (B78521) ions | Presence of water in the reaction medium; use of hydroxide bases. | Not specified in literature | |
| 2-Alkoxycyclohexanone | Nucleophilic substitution by alkoxide ions | Higher concentration of alkoxide; prolonged reaction times at elevated temperatures. | Not specified in literature |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol is adapted from a general procedure for the Favorskii rearrangement and is intended for the synthesis of methyl cyclopentanecarboxylate.[1]
Materials:
-
2-chlorocyclohexanone
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and an argon/nitrogen inlet, carefully add sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium methoxide.
-
Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath. In a separate flask, dissolve 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Substrate: Transfer the solution of 2-chlorocyclohexanone to the sodium methoxide solution via cannula at 0 °C. A white slurry is expected to form.
-
Reaction: Allow the reaction mixture to warm to room temperature, then heat it to 55 °C in a preheated oil bath. Stir the mixture at this temperature for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution in vacuo. The crude product can be purified by silica (B1680970) gel flash chromatography to yield this compound.
Visualizations
Caption: Favorskii rearrangement of 2-chlorocyclohexanone.
Caption: Troubleshooting workflow for the Favorskii rearrangement.
References
Removal of unreacted starting material from Methyl cyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from methyl cyclopentanecarboxylate (B8599756).
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude methyl cyclopentanecarboxylate?
The most common impurities are typically the starting materials from the esterification reaction: cyclopentanecarboxylic acid and methanol (B129727).[1][2][3] Their presence can affect the purity and yield of the final product.
Q2: How can I remove unreacted cyclopentanecarboxylic acid from my product?
Unreacted cyclopentanecarboxylic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.[1][4][5] This converts the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous phase.
Q3: How do I remove residual methanol from the reaction mixture?
Methanol is highly soluble in water and can be removed by washing the organic layer with water or a saturated sodium chloride (brine) solution.[1] The brine wash also helps to break up emulsions and remove dissolved water from the organic layer.[1] For larger amounts of methanol, distillation is an effective method due to the significant difference in boiling points.[6]
Q4: My final product is cloudy. What is the likely cause and how can I fix it?
A cloudy appearance in the final product is often due to the presence of water. This can be resolved by drying the organic solution with an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Recommended Solution |
| Incomplete Extraction | During the aqueous workup, ensure vigorous mixing of the organic and aqueous layers to maximize the transfer of this compound into the organic solvent. Perform multiple extractions (at least 2-3) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).[1] |
| Ester Hydrolysis | Prolonged contact with acidic or basic aqueous solutions during the washing steps can lead to the hydrolysis of the ester back to cyclopentanecarboxylic acid and methanol. Use a mild base like saturated sodium bicarbonate for neutralization and work efficiently to minimize contact time.[1] |
| Emulsion Formation | The formation of a stable emulsion between the organic and aqueous layers can trap the product, leading to loss during separation. To break an emulsion, you can add a small amount of brine. In persistent cases, filtering the mixture through a pad of Celite® can be effective.[1] |
Issue 2: Presence of Impurities in the Final Product (Confirmed by NMR or GC)
| Impurity Detected | Recommended Action |
| Cyclopentanecarboxylic Acid | Repeat the wash with a saturated sodium bicarbonate solution.[4][5] Ensure the pH of the final aqueous wash is basic to confirm the complete removal of the acid. If the impurity persists, consider purification by fractional distillation.[1] |
| Methanol | Perform additional washes with water and/or brine to remove the residual alcohol.[1] Simple or fractional distillation is also highly effective for separating the lower-boiling methanol from the product.[6] |
| Unknown High-Boiling Impurities | If distillation is not effective, consider purification by flash column chromatography. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, should effectively separate the less polar this compound from more polar impurities. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Unreacted Starting Materials
This protocol describes a standard liquid-liquid extraction procedure to remove acidic and water-soluble impurities.
-
Transfer to Separatory Funnel : Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acid Wash (Optional) : If the reaction was conducted under basic conditions, wash the organic layer with a 5% hydrochloric acid solution to neutralize any remaining base.[4]
-
Sodium Bicarbonate Wash : Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from evolved CO₂ gas. Continue mixing until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[1][4][5]
-
Water Wash : Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities, including methanol.[1]
-
Brine Wash : Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and aids in breaking any emulsions.[1][5]
-
Drying : Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filtration and Concentration : Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
This method is suitable for separating this compound from starting materials and byproducts with different boiling points.
-
Apparatus Setup : Assemble a fractional distillation apparatus. A Vigreux or packed column is recommended for better separation. Ensure all glassware is dry and the joints are properly sealed.
-
Charge the Flask : Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Distillation :
-
If residual methanol is present, a simple distillation can be performed first to remove the low-boiling alcohol.
-
For the purification of the product, apply a vacuum for vacuum distillation.[4] Gently heat the distillation flask.
-
Collect any forerun (low-boiling impurities) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure (boiling point at atmospheric pressure is approximately 158-159 °C), change the receiving flask to collect the pure product.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₂ | 128.17 | 158-159 |
| Cyclopentanecarboxylic Acid | C₆H₁₀O₂ | 114.14 | 216 |
| Methanol | CH₄O | 32.04 | 64.7 |
Note: Data is compiled from various chemical suppliers and databases.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Reaction of cyclopentanecarboxylic acid, methanol | Reactory [reactory.app]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 4630-80-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Methyl cyclopentanecarboxylate esterification
Technical Support Center: Methyl Cyclopentanecarboxylate (B8599756) Synthesis
Welcome to the technical support center for the synthesis of Methyl Cyclopentanecarboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of cyclopentanecarboxylic acid is giving a low yield. What are the most common causes?
Low yields in the Fischer esterification are typically traced back to a few critical factors.[1] The reaction is an equilibrium process, meaning the formation of water as a byproduct can drive the reaction in reverse, hydrolyzing your ester product back into the starting materials.[2][3][4][5][6][7][8]
Key factors contributing to low yield include:
-
Presence of Water: Any water in the reaction mixture, whether from moist reagents, solvents, or atmospheric humidity, will inhibit the reaction from reaching completion.[9]
-
Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product side. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate excess of the alcohol reactant.[1][9]
-
Catalyst Issues: The acid catalyst might be inactive, hydrated, or used in an insufficient amount.[1]
-
Product Loss During Workup: Significant amounts of the ester can be lost during the extraction and purification steps if not performed carefully.[9][10] This can include hydrolysis during aqueous washes or emulsion formation.[11]
Q2: How can I shift the reaction equilibrium to increase my yield?
To maximize the yield, you must apply Le Chatelier's principle to drive the equilibrium towards the formation of this compound.[1][5] There are two primary strategies:
-
Use a Large Excess of Methanol (B129727): Since methanol is often the solvent for the reaction, using it in a large excess is a common and effective method to push the equilibrium forward.[1][2][3][4][5][6]
-
Remove Water as it Forms: Actively removing the water byproduct is a highly effective way to prevent the reverse reaction.[1][2][3][4][7] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to physically remove water from the reaction mixture.[2][4]
-
Drying Agents: Incorporating molecular sieves or another suitable drying agent into the reaction vessel to adsorb the water as it is produced.[3][4]
-
Q3: I suspect side reactions are occurring. What are the likely byproducts?
While the primary competing reaction is the reverse hydrolysis, other side reactions can occur, especially under harsh conditions:
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.
-
High-Boiling Condensation Products: Self-condensation of the starting material or product can sometimes occur under the influence of the catalyst, leading to higher-boiling residues.[12]
Q4: Which acid catalyst is best, and how much should I use?
Strong Brønsted acids are the standard catalysts for Fischer esterification.[1]
-
Common Choices: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are all effective.[2][4][6]
-
Quantity: Typically, a catalytic amount is sufficient. Overuse of the acid catalyst can sometimes promote side reactions.
-
Solid Acid Catalysts: For easier removal after the reaction, solid acid catalysts like sulfated zirconia or ion-exchange resins can be used.[1]
Q5: How can I effectively monitor the reaction's progress?
Direct analysis of the reaction mixture can sometimes be misleading. A reliable method is to indirectly analyze the progress:
-
Withdraw a small aliquot (a few drops) from the reaction.
-
Quench the aliquot in a separate vial with a dilute sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the organic components with a small amount of a solvent like diethyl ether or ethyl acetate (B1210297).
-
Analyze the organic extract using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the cyclopentanecarboxylic acid spot/peak and the appearance of the less polar this compound product indicates the reaction is progressing.[9]
Q6: My starting materials might be impure. How critical is purity for this reaction?
The purity of your starting materials is critical for achieving high yields.[10][12][13]
-
Cyclopentanecarboxylic Acid: Ensure it is dry and free from other acidic or reactive impurities.
-
Methanol: Use an anhydrous grade of methanol. The presence of water will directly inhibit the reaction.
-
Solvents: If using other solvents, ensure they are thoroughly dried before use.
Data Presentation: Optimizing Reaction Conditions
The tables below summarize key variables that can be adjusted to optimize the yield of this compound.
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic | Inexpensive, highly effective.[2][6] | Strong dehydrating agent, can cause charring with sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Solid, easier to handle than H₂SO₄.[2][4][6] | More expensive than sulfuric acid. |
| Hydrochloric Acid (HCl) | Catalytic | Effective, can be generated in situ.[2] | Volatile, corrosive gas. |
| Solid Acid Resins (e.g., Amberlyst) | Varies | Easily filtered off, simplifying workup.[1] | May have lower activity, requiring longer reaction times or higher temperatures. |
Table 2: Effect of Reactant Ratio and Water Removal on Yield
| Molar Ratio (Acid:Alcohol) | Water Removal Method | Expected Yield Trend | Rationale |
| 1:1 | None | Low (~65%)[2] | Equilibrium is not strongly favored towards products.[2] |
| 1:10 | None | High (>90%)[2] | Large excess of alcohol shifts equilibrium to the right.[2][5] |
| 1:1 (or slight excess) | Dean-Stark Trap | High | Continuous removal of water drives the reaction to completion.[2][4] |
| 1:Large Excess (Solvent) | None | Very High | Combines the benefits of excess reactant and driving the equilibrium.[6] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification
This protocol utilizes an excess of methanol to drive the reaction to completion.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress via TLC or GC (see FAQ Q5).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with water, followed by a saturated brine solution.[11]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[11][12]
Protocol 2: Acyl Chloride Intermediate Method
This two-step method avoids the equilibrium limitations of Fischer esterification and often provides higher yields, though it involves more hazardous reagents.[14][15]
Step A: Formation of Cyclopentanecarbonyl Chloride
-
Setup: In a fume hood, add cyclopentanecarboxylic acid (1.0 eq) to a dry flask with a stir bar. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[14]
-
Reagent Addition: Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0°C.[9][14]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.
Step B: Esterification
-
Setup: Dissolve the crude cyclopentanecarbonyl chloride in a dry, non-protic solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask cooled to 0°C.
-
Reagent Addition: Slowly add anhydrous methanol (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer, remove the solvent, and purify the resulting ester by distillation as described in Protocol 1.[14]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in troubleshooting and performing the esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. quora.com [quora.com]
- 14. This compound | 4630-80-2 [chemicalbook.com]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl cyclopentanecarboxylate (B8599756).
Troubleshooting Guide
Issue 1: Low Yield in Methyl Cyclopentanecarboxylate Synthesis
Low product yield is a common issue that can arise from several factors depending on the synthetic route employed. Below is a breakdown of potential causes and their solutions for the two primary synthesis methods.
Method A: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
| Potential Cause | Recommended Solutions |
| Formation of High-Boiling Condensation Products | The reverse addition of reagents (adding sodium methoxide (B1231860) to 2-chlorocyclohexanone) can lead to the formation of condensation byproducts, significantly reducing the yield of the desired ester.[1] To minimize this, ensure that the 2-chlorocyclohexanone solution is added dropwise to the suspension of sodium methoxide.[1] |
| Impure Starting Material | The purity of 2-chlorocyclohexanone is critical for achieving a good yield.[1] Use freshly distilled 2-chlorocyclohexanone for the reaction. |
| Incorrect Stoichiometry of Sodium Methoxide | Using an equivalent amount of sodium methoxide can result in slightly lower yields.[1] A slight excess of sodium methoxide should be used to drive the reaction to completion.[1] |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure the reaction is stirred and heated under reflux for a sufficient amount of time (e.g., 2 hours) after the addition of the chloroketone is complete.[1] |
Method B: Fischer Esterification of Cyclopentanecarboxylic Acid
| Potential Cause | Recommended Solutions |
| Presence of Water (Reaction Equilibrium) | The Fischer esterification is a reversible reaction where water is a byproduct.[2][3] The presence of water can drive the equilibrium back towards the starting materials, hydrolyzing the ester product. To maximize the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of the alcohol (methanol) to shift the equilibrium towards the product side.[3] |
| Insufficient Acid Catalyst | An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[2] Ensure a sufficient catalytic amount is used. |
| Suboptimal Reaction Temperature | The reaction should be heated to reflux to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting carboxylic acid has been consumed before workup. |
Caption: The main reaction pathway and a key side reaction in the Favorskii rearrangement.
Q2: In the Fischer esterification, my reaction seems to stall and not go to completion. What could be the cause?
A2: The Fischer esterification is an equilibrium-limited reaction. [2][3]If the reaction stalls, it is likely that it has reached equilibrium. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (cyclopentanecarboxylic acid and methanol). To drive the reaction to completion, you must remove water as it is formed, for instance, by using a Dean-Stark apparatus, or use a large excess of methanol (B129727) as the solvent to push the equilibrium towards the product side. [3] Fischer Esterification Equilibrium
Caption: The reversible nature of the Fischer esterification reaction.
Q3: What impurities should I look for in my final product?
A3: Common impurities can include unreacted starting materials such as cyclopentanecarboxylic acid or 2-chlorocyclohexanone, and residual solvents used during the synthesis or workup. In the case of the Favorskii rearrangement, high-boiling condensation products may also be present if the reaction conditions were not optimal. [1]For the Fischer esterification, unreacted cyclopentanecarboxylic acid is a common impurity if the reaction did not go to completion.
Experimental Protocols
Method 1: Synthesis via Favorskii Rearrangement
This protocol is adapted from Organic Syntheses. [1] Materials:
-
2-Chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (58 g, 1.07 moles)
-
Anhydrous ether (360 ml)
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Equip a 1-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of 58 g of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Add a solution of 133 g of 2-chlorocyclohexanone diluted with 30 ml of dry ether dropwise to the stirred suspension over approximately 40 minutes. Regulate the rate of addition to control the exothermic reaction.
-
After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water until the salts are dissolved.
-
Separate the ether layer. Extract the aqueous layer with two 50-ml portions of ether.
-
Combine the ethereal solutions and wash successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the crude ester under reduced pressure. The yield of this compound is typically 72–78 g (56–61%). [1]
Method 2: Synthesis via Fischer Esterification
This protocol is a general procedure for Fischer esterification.
Materials:
-
Cyclopentanecarboxylic acid (1 equivalent)
-
Anhydrous methanol (10-20 equivalents, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentanecarboxylic acid in an excess of anhydrous methanol.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude ester.
-
The crude product can be purified by distillation under reduced pressure. Typical yields for Fischer esterifications can be high, often exceeding 90% when an excess of alcohol is used.
References
Technical Support Center: Optimizing the Favorskii Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Favorskii rearrangement.
Troubleshooting Guide
This guide addresses common issues encountered during the Favorskii rearrangement in a question-and-answer format.
Q1: My reaction is showing low to no yield of the desired rearranged product. What are the potential causes and how can I improve the yield?
A1: Low yield is a common issue in the Favorskii rearrangement and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inappropriate Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred to favor enolate formation over direct nucleophilic attack on the carbonyl carbon.[1] For instance, if you are synthesizing an ester, an alkoxide corresponding to the desired ester is a logical choice (e.g., sodium methoxide (B1231860) for a methyl ester).[2][3] If direct substitution of the halide by the base is a suspected side reaction, consider using a bulkier base like potassium tert-butoxide.
-
Sub-optimal Solvent: The solvent can significantly influence the reaction rate and pathway. Aprotic polar solvents are generally good choices. Theoretical studies suggest that polar solvents may favor the rearrangement mechanism.
-
Reaction Temperature and Time: The Favorskii rearrangement can be sensitive to temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial.[4] However, excessively high temperatures can lead to decomposition and side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
-
Substrate-Related Issues:
-
Lack of α'-Hydrogen: The standard Favorskii rearrangement requires at least one acidic proton on the α'-carbon to form the necessary enolate intermediate.[4][5] If your substrate lacks α'-hydrogens, it will proceed through a different mechanism, the quasi-Favorskii rearrangement, which may require different optimization.[4][5]
-
Steric Hindrance: Bulky substituents on the α-halo ketone can hinder the intramolecular cyclization step, leading to lower yields.[1]
-
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: The formation of side products is a frequent challenge. Here are some common side products and strategies to mitigate their formation:
-
α-Hydroxy Ketones or α-Alkoxy Ketones: These arise from the direct nucleophilic substitution of the halide by hydroxide (B78521) or alkoxide ions.
-
Troubleshooting:
-
Use a less nucleophilic or sterically hindered base.
-
Employ aprotic solvents to disfavor SN2 reactions.
-
Lowering the reaction temperature can sometimes reduce the rate of the substitution reaction more than the rearrangement.
-
-
-
Enol Ethers: These can form if the enolate is trapped by an electrophile before it can undergo intramolecular cyclization.
-
Troubleshooting:
-
Ensure all reagents and solvents are dry, as water can protonate the enolate.
-
Use a base that rapidly and irreversibly forms the enolate.
-
-
-
Products from the Quasi-Favorskii Rearrangement: For substrates that can undergo both the standard and quasi-Favorskii pathways, a mixture of products may be obtained.
-
Troubleshooting:
-
Careful selection of the base and solvent can influence the dominant reaction pathway.
-
-
Below is a logical workflow for troubleshooting common issues in the Favorskii rearrangement:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Favorskii rearrangement?
A1: The generally accepted mechanism for α-halo ketones with at least one α'-hydrogen involves the following steps:
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Enolate Formation: A base abstracts an acidic α'-proton to form a resonance-stabilized enolate.[4][5]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a highly strained cyclopropanone (B1606653) intermediate.[4][5]
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.[2]
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Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent or upon workup to yield the final carboxylic acid or derivative.[4]
The following diagram illustrates the general mechanism:
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a dual role in the Favorskii rearrangement: it acts as a base to form the enolate and can also act as the nucleophile that attacks the cyclopropanone intermediate.[1]
-
Hydroxide bases (e.g., NaOH, KOH) typically lead to the formation of carboxylic acids.[2][3]
-
Alkoxide bases (e.g., NaOMe, NaOEt) result in the formation of esters.[2][3]
-
Amines can be used to synthesize amides.[5]
The strength and steric bulk of the base also matter. A strong base is required to efficiently deprotonate the α'-carbon.[1] A bulky base like potassium tert-butoxide can sometimes minimize side reactions like direct nucleophilic substitution.
Q3: What is the difference between the Favorskii and the quasi-Favorskii rearrangement?
A3: The key difference lies in the substrate and the reaction mechanism.
-
Favorskii Rearrangement: Occurs with α-halo ketones that possess at least one enolizable α'-hydrogen. It proceeds through a cyclopropanone intermediate.[4][5]
-
Quasi-Favorskii Rearrangement: Takes place with α-halo ketones that do not have any enolizable α'-hydrogens.[4][5] In this case, the nucleophile directly attacks the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide. This is also referred to as a semi-benzilic acid type rearrangement.[6]
Data Presentation
The following table summarizes the effect of different bases on the yield of the Favorskii rearrangement for various α-bromo ketones.
| α-Bromo Ketone Substrate | Base | Solvent | Product(s) | Yield (%) |
| 3-Bromo-3-methyl-2-butanone | Sodium Methoxide | Methanol | Methyl pivalate | 84 |
| Potassium t-Butoxide | t-Butanol | t-Butyl pivalate | 99 | |
| 1-Bromo-1-phenyl-2-propanone | Sodium Methoxide | Methanol | Methyl 2-phenylpropanoate | 82 |
| Potassium t-Butoxide | t-Butanol | t-Butyl 2-phenylpropanoate | 97 | |
| 2-Bromocyclohexanone | Sodium Ethoxide | Ethanol (B145695) | Ethyl cyclopentanecarboxylate | ~78[4] |
Data adapted from a study on the steric control in the fission of cyclopropanone intermediates.
Experimental Protocols
Key Experiment: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772) to Ethyl Cyclopentanecarboxylate
This protocol provides a general procedure for the ring contraction of a cyclic α-halo ketone.
Materials:
-
2-Chlorocyclohexanone
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol at 0 °C under an inert atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: In a separate flask, dissolve 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Transfer the solution of 2-chlorocyclohexanone to the freshly prepared sodium ethoxide solution at 0 °C via cannula. A white slurry may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 35-40 °C for diethyl ether/ethanol). Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude product can be purified by fractional distillation or silica (B1680970) gel column chromatography to afford ethyl cyclopentanecarboxylate.
The following diagram outlines the experimental workflow:
References
- 1. purechemistry.org [purechemistry.org]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 1H NMR Analysis of Methyl Cyclopentanecarboxylate Purity
This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately assessing the purity of methyl cyclopentanecarboxylate (B8599756) using 1H NMR spectroscopy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure methyl cyclopentanecarboxylate?
A1: The 1H NMR spectrum of pure this compound should exhibit three main signals corresponding to the methoxy (B1213986) protons and the protons on the cyclopentane (B165970) ring. The expected chemical shifts, multiplicities, and integrations are summarized in the table below.
Q2: What are the common impurities I might see in my 1H NMR spectrum?
A2: Common impurities can arise from the starting materials, side reactions, or residual solvents used in the synthesis and purification process. For this compound, often synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772), potential impurities include:
-
Cyclopentanecarboxylic acid: Due to hydrolysis of the ester.
-
Methanol: Unreacted starting material or a byproduct of hydrolysis.
-
2-Chlorocyclohexanone: Unreacted starting material.
-
Methyl cyclopent-1-ene-1-carboxylate: A potential byproduct from elimination reactions.
-
Solvent residues: Depending on the solvents used for reaction and purification.
Q3: How can I confirm the presence of an acidic impurity like cyclopentanecarboxylic acid?
A3: To confirm the presence of an acidic proton from a carboxylic acid impurity, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton will exchange with deuterium and either disappear or significantly decrease in intensity.
Troubleshooting Guide
Problem 1: I see a singlet at approximately 3.4 ppm in my 1H NMR spectrum.
-
Possible Cause: This signal is characteristic of the methyl protons of methanol.
-
Solution: Methanol is a common impurity, either as a residual solvent or from the esterification reaction. To remove it, you can wash the sample with water, dry the organic layer, and re-evaporate the solvent.
Problem 2: There are complex multiplets in the 1.5-2.5 ppm region that don't match the expected spectrum.
-
Possible Cause: The presence of unreacted 2-chlorocyclohexanone or other cyclopentane-containing byproducts can lead to overlapping signals in this region. 2-Chlorocyclohexanone, for instance, shows multiple signals in this area.
-
Solution: Compare the observed multiplets with the known spectra of potential impurities listed in the data table. If significant amounts of starting material are present, further purification of the this compound is necessary, for example, by re-crystallization or column chromatography.
Problem 3: The integration of the methoxy singlet at ~3.66 ppm is lower than 3H relative to the cyclopentane protons.
-
Possible Cause: This may indicate the presence of impurities that have cyclopentane rings but lack the methyl ester group, such as cyclopentanecarboxylic acid.
-
Solution: Look for the characteristic broad singlet of the carboxylic acid proton above 10 ppm. If present, this confirms the hydrolysis of your ester. The product may need to be purified to remove the acid, for instance, by washing with a mild base like sodium bicarbonate solution.
Problem 4: I observe a signal around 6.8 ppm.
-
Possible Cause: A signal in this region could indicate the presence of an alkene proton, possibly from methyl cyclopent-1-ene-1-carboxylate, a potential byproduct.
-
Solution: Check for other signals that would correspond to this impurity, such as multiplets around 2.4-2.6 ppm for the allylic protons. If this impurity is present, chromatographic purification is recommended.
Data Presentation
Table 1: 1H NMR Data for this compound and Potential Impurities
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -OCH₃ | ~3.66 | s | 3H |
| -CH-COOCH₃ | ~2.70 | p | 1H | |
| -CH₂- (cyclopentane) | ~1.50-1.95 | m | 8H | |
| Cyclopentanecarboxylic acid | -COOH | >10 (broad) | s | 1H |
| -CH-COOH | ~2.75 | p | 1H | |
| -CH₂- (cyclopentane) | ~1.50-2.00 | m | 8H | |
| Methanol | -OH | Variable | s | 1H |
| -CH₃ | ~3.40 | s | 3H | |
| 2-Chlorocyclohexanone | -CH-Cl | ~4.40 | m | 1H |
| -CH₂- (adjacent to C=O and CH-Cl) | ~2.00-2.60 | m | 4H | |
| -CH₂- (other) | ~1.70-1.90 | m | 4H | |
| Methyl cyclopent-1-ene-1-carboxylate | =CH- | ~6.80 | m | 1H |
| -OCH₃ | ~3.70 | s | 3H | |
| -CH₂- (allylic) | ~2.40-2.60 | m | 4H | |
| -CH₂- | ~1.90 | p | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. s = singlet, p = pentet, m = multiplet.
Experimental Protocols
Protocol for 1H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
1H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Mandatory Visualization
Caption: Workflow for 1H NMR Purity Analysis of this compound.
Challenges in the industrial scale production of Methyl cyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial-scale production of Methyl Cyclopentanecarboxylate (B8599756).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Methyl Cyclopentanecarboxylate via the two primary industrial routes: the Favorskii Rearrangement of 2-chlorocyclohexanone (B41772) and the Fischer Esterification of cyclopentanecarboxylic acid.
Issue 1: Low Yield in Favorskii Rearrangement
Question: We are experiencing lower than expected yields (below 50%) in the Favorskii rearrangement synthesis of this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in the Favorskii rearrangement are a common issue when scaling up production. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of 2-Chlorocyclohexanone: The purity of the starting material is critical. Impurities can lead to side reactions and reduce the yield of the desired product.[1]
-
Solution: Ensure the 2-chlorocyclohexanone used is of high purity (distilled, with a boiling point of 98–99°C/14.5 mm Hg).[1] Conduct quality control checks on incoming raw materials.
-
-
Order of Reagent Addition: The order in which reagents are added significantly impacts the formation of by-products.
-
Solution: Add the 2-chlorocyclohexanone solution dropwise to the suspension of sodium methoxide (B1231860). Reversing the order of addition can lead to an increase in the formation of high-boiling condensation products.[1]
-
-
Stoichiometry of Sodium Methoxide: An insufficient amount of base will result in an incomplete reaction.
-
Solution: Use a slight excess of sodium methoxide (approximately 1.07 moles per mole of 2-chlorocyclohexanone) to ensure the reaction goes to completion.[1]
-
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion.
Troubleshooting Workflow:
Issue 2: Formation of High-Boiling Point Impurities
Question: During the distillation of the crude product from the Favorskii rearrangement, a significant amount of high-boiling residue is observed, leading to product loss. What is the cause of these impurities and how can their formation be minimized?
Answer:
The formation of high-boiling point impurities is a known side reaction in the Favorskii rearrangement, primarily due to condensation reactions.
Cause:
-
Condensation Reactions: Both the starting material (2-chlorocyclohexanone) and the product (this compound) can undergo self-condensation or cross-condensation reactions under the influence of the strong base (sodium methoxide).[1]
Solutions to Minimize Impurity Formation:
-
Controlled Addition: A slow, dropwise addition of the 2-chlorocyclohexanone to the sodium methoxide suspension helps to maintain a low concentration of the ketone in the reaction mixture at any given time, thus minimizing self-condensation.[1]
-
Temperature Control: The reaction is exothermic.[1] Proper temperature control during the addition of the chloroketone is crucial to prevent runaway reactions that can favor the formation of condensation by-products.
-
Efficient Stirring: Good agitation ensures that the added chloroketone is quickly dispersed, preventing localized high concentrations and promoting the desired rearrangement reaction over side reactions.
Issue 3: Incomplete Esterification and Product Purity
Question: In the Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727), we are observing incomplete conversion and the final product is contaminated with unreacted carboxylic acid. How can we improve the conversion and purity?
Answer:
Fischer esterification is a reversible reaction, and driving the equilibrium towards the product side is key to achieving high conversion.[2]
Potential Causes and Solutions:
-
Equilibrium Limitation: The presence of water, a by-product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield.[2]
-
Solution: Use a large excess of methanol to shift the equilibrium towards the formation of the ester.[2] At an industrial scale, consider using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water as it is formed.
-
-
Insufficient Catalysis: An inadequate amount or activity of the acid catalyst will result in slow and incomplete reaction.
-
Solution: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For easier removal at an industrial scale, consider using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).
-
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: The reaction should be heated to a gentle reflux. However, excessively high temperatures can lead to the formation of colored by-products.
-
-
Inefficient Mixing: Poor mixing in large reactors can lead to temperature and concentration gradients, hindering the reaction.
-
Solution: Ensure adequate agitation to maintain a homogeneous reaction mixture. The type and speed of the stirrer should be optimized for the reactor size.
-
Illustrative Data on Esterification Conversion:
| Molar Ratio (Methanol:Cyclopentanecarboxylic Acid) | Catalyst (mol%) | Water Removal | Illustrative Conversion (%) |
| 1:1 | 1% H₂SO₄ | No | ~65 |
| 10:1 | 1% H₂SO₄ | No | ~97 |
| 3:1 | 1% H₂SO₄ | Yes (Dean-Stark) | >95 |
Note: This data is illustrative and based on general principles of Fischer esterification. Actual results may vary.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for industrial-scale production of this compound?
A1: The two primary routes are the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide and the direct esterification of cyclopentanecarboxylic acid with methanol, typically catalyzed by a strong acid.[1]
Q2: What are the safety concerns when scaling up the production of this compound?
A2: Key safety concerns include:
-
Flammability: Methanol and ether (used in the Favorskii rearrangement) are highly flammable. Large-scale operations require appropriate fire-prevention measures.
-
Corrosivity: Strong acids like sulfuric acid used in esterification are corrosive. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reactions: The Favorskii rearrangement is exothermic and requires careful control of the addition rate and temperature to prevent runaway reactions.[1] The neutralization of acidic or basic reaction mixtures can also generate heat.
-
Handling of Sodium Methoxide: Sodium methoxide is a strong base and is reactive with water. It should be handled in a dry, inert atmosphere.
Q3: How can the purity of the final this compound product be improved at an industrial scale?
A3: Purification at an industrial scale typically involves:
-
Neutralization and Washing: The crude product should be washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid or acidic catalysts, followed by washing with water and brine to remove water-soluble impurities.[1][3]
-
Fractional Distillation: Due to the relatively low boiling point of this compound, fractional distillation under reduced pressure is an effective method for separating it from less volatile impurities and high-boiling condensation products.[1][3]
-
Activated Carbon Treatment: If the product is discolored, treatment with activated carbon followed by filtration can remove colored impurities.[3]
Q4: What are the common by-products in the Favorskii rearrangement synthesis?
A4: The main by-products are high-boiling materials resulting from the condensation of the starting material (2-chlorocyclohexanone) and the product (this compound) under basic conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Favorskii Rearrangement
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2-Chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (58 g, 1.07 moles)
-
Anhydrous diethyl ether (360 ml)
-
Water
-
Saturated sodium chloride solution
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium methoxide in 330 ml of anhydrous ether is prepared in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
A solution of 2-chlorocyclohexanone in 30 ml of dry ether is added dropwise to the stirred suspension over approximately 40 minutes. The exothermic reaction is controlled by the rate of addition.
-
After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
-
The mixture is cooled, and water is added to dissolve the salts.
-
The ether layer is separated, and the aqueous layer is saturated with sodium chloride and extracted with two 50 ml portions of ether.
-
The combined ethereal solutions are washed successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation at atmospheric pressure.
-
The crude ester is purified by fractional distillation at 70–73°C/48 mm Hg. The expected yield is 72–78 g (56–61%).
Protocol 2: Synthesis of this compound via Esterification
This protocol is based on a general procedure for esterification.
Materials:
-
Cyclopentanecarboxylic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cyclopentanecarboxylic acid is dissolved in a large excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to a gentle reflux and the reaction is monitored by TLC or GC until the starting carboxylic acid is consumed (typically 2-6 hours).
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with diethyl ether or ethyl acetate and transferred to a separatory funnel.
-
The organic layer is washed with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by fractional distillation.
Visualizations
Synthesis Pathways
References
Technical Support Center: Alternative Catalysts for the Esterification of Cyclopentanecarboxylic Acid
Welcome to the Technical Support Center for the esterification of cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this important chemical transformation.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of cyclopentanecarboxylic acid with various alternative catalysts.
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Sulfated Zirconia)
Issue 1: Low or No Conversion to the Ester
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the catalyst is properly activated and dry. For resins like Amberlyst-15, washing with a solvent and drying under vacuum may be necessary. Increase the catalyst loading, but be mindful of potential side reactions.
-
-
Possible Cause: Presence of water in the reaction mixture.
-
Possible Cause: Inadequate reaction temperature or time.
-
Solution: Increase the reaction temperature, but be cautious of potential side reactions like alcohol dehydration, especially with tertiary alcohols.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Issue 2: Catalyst Deactivation and Reduced Reusability
-
Possible Cause: Fouling of catalyst pores by reactants or products.
-
Solution: After each use, wash the catalyst with a suitable solvent to remove adsorbed species. For some solid catalysts, calcination at high temperatures can regenerate their activity, but this should be done according to the manufacturer's instructions.
-
-
Possible Cause: Leaching of active sites.
-
Solution: If you suspect leaching of acidic sites, consider using a catalyst with a more robust structure. Characterize the used catalyst to assess any changes in its properties.
-
Issue 3: Difficulty in Separating the Catalyst from the Reaction Mixture
-
Possible Cause: Catalyst particles are too fine.
Enzyme Catalysts (e.g., Lipases)
Issue 1: Low Enzymatic Activity
-
Possible Cause: Inappropriate water activity.
-
Solution: While water is a product to be removed, a small amount of water is essential for lipase (B570770) activity.[6] The optimal water content depends on the specific enzyme and reaction conditions. Consider adding a small, controlled amount of water or using a salt hydrate (B1144303) pair to maintain optimal water activity.
-
-
Possible Cause: Inhibition by substrates or products.
-
Solution: Short-chain alcohols and acids can sometimes inhibit or deactivate lipases.[1] Using a solvent-free system with a high substrate concentration might exacerbate this issue. A stepwise addition of the alcohol or acid can sometimes mitigate this problem.
-
-
Possible Cause: Incorrect pH of the enzyme's microenvironment.
-
Solution: The accumulation of the carboxylic acid can lower the pH around the enzyme, leading to deactivation. Using an immobilized enzyme can sometimes create a more favorable microenvironment.
-
Issue 2: Mass Transfer Limitations
-
Possible Cause: High viscosity of the reaction mixture, especially in solvent-free systems.
-
Solution: Increase the reaction temperature to decrease viscosity and improve mass transfer. Ensure adequate stirring or agitation. Using a co-solvent can also reduce viscosity, but it may affect enzyme activity and selectivity.
-
Ionic Liquid Catalysts
Issue 1: Difficulty in Product Separation
-
Possible Cause: Miscibility of the product ester with the ionic liquid.
-
Solution: Select an ionic liquid that forms a biphasic system with the product ester, allowing for simple decantation.[7] After the reaction, adding a non-polar solvent can sometimes induce phase separation.
-
-
Possible Cause: Water accumulation in the ionic liquid phase.
-
Solution: Water produced during the reaction can be removed under vacuum to regenerate and reuse the ionic liquid catalyst.[7]
-
Issue 2: Catalyst Decomposition
-
Possible Cause: Some ionic liquids can be sensitive to the water produced during the reaction.
-
Solution: Choose a water-stable ionic liquid. Some Brønsted acidic ionic liquids are designed to be more robust for esterification reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional homogeneous acid catalysts like sulfuric acid for the esterification of cyclopentanecarboxylic acid?
A1: Alternative catalysts offer several advantages, including:
-
Easier Separation: Solid acid catalysts and some ionic liquids can be easily separated from the reaction mixture by filtration or decantation, simplifying product purification.[8]
-
Reusability: Many alternative catalysts can be recycled and reused multiple times, making the process more cost-effective and sustainable.[9][10]
-
Reduced Corrosion: Solid acid catalysts and enzymes are generally less corrosive than strong mineral acids, reducing damage to equipment.[8]
-
Milder Reaction Conditions: Enzymatic catalysis often proceeds under milder temperature and pH conditions, which can be beneficial for sensitive substrates.
-
Improved Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.
Q2: How do I choose the best alternative catalyst for my specific application?
A2: The choice of catalyst depends on several factors:
-
Scale of the reaction: For large-scale industrial processes, solid acid catalysts in a fixed-bed reactor might be the most efficient.
-
Desired purity of the product: If high purity is critical and you want to avoid harsh workup procedures, an easily separable solid acid or enzymatic catalyst is a good choice.
-
Temperature sensitivity of your substrates: For temperature-sensitive molecules, enzymatic catalysis at milder temperatures is preferable.
-
Cost considerations: While some alternative catalysts may have a higher initial cost, their reusability can make them more economical in the long run.
Q3: Can I use solvent-free conditions for the esterification of cyclopentanecarboxylic acid with these alternative catalysts?
A3: Yes, solvent-free conditions are often possible and desirable as they reduce waste and can increase reaction rates. However, consider the following:
-
With solid acid catalysts, ensure good mixing to overcome mass transfer limitations.
-
With enzymes, be aware of potential substrate inhibition at high concentrations.[1]
-
Ionic liquids can sometimes act as both the catalyst and the solvent.
Q4: How can I monitor the progress of the esterification reaction?
A4: The reaction progress can be monitored by tracking the disappearance of the reactants (cyclopentanecarboxylic acid or the alcohol) or the appearance of the product ester. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography (GC): A quantitative method to determine the conversion and yield.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the conversion by integrating the signals of the reactants and products.
Data Presentation
Table 1: Comparison of Alternative Catalysts for Esterification Reactions (Representative Data)
| Catalyst Type | Catalyst Example | Substrates (General) | Reaction Conditions | Conversion/Yield | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Acetic Acid + n-Butanol | 75°C | High | Not readily reusable | High activity, low cost | Corrosive, difficult to separate, generates waste[11] |
| Heterogeneous Solid Acid | Amberlyst-15 | Aliphatic Carboxylic Acids + Methanol | Room Temperature | Excellent Yield | Yes | Easy separation, reusable, less corrosive | Potential for lower activity than homogeneous catalysts[12] |
| Sulfonic acid-functionalized MIL-101 | Monocarboxylic Acids + Alcohols | - | High | Up to 5 times without loss of activity[9] | High stability and reusability | Synthesis of catalyst can be complex | |
| Supported Iron Oxide Nanoparticles | Carboxylic Acids + Alcohols | Reflux | High Yields | Up to 10 times without loss of activity[10] | Easily recoverable, stable | May require higher temperatures | |
| Enzyme | Immobilized Lipase (e.g., Lipozyme 435) | Acetic Acid + Isoamyl Alcohol | 50°C | High | Yes | Mild conditions, high selectivity | Can be inhibited by substrates, higher initial cost[13] |
| Ionic Liquid | Brønsted Acidic Ionic Liquids | Carboxylic Acids + Alcohols | Mild Conditions | Good Conversion, High Selectivity | Yes | Can act as both solvent and catalyst, easy product separation[7] | Can be expensive, potential for water sensitivity |
Experimental Protocols
Protocol 1: Esterification of Cyclopentanecarboxylic Acid using Amberlyst-15 (A Solid Acid Catalyst)
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
Cyclopentanecarboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Amberlyst-15 resin (pre-washed with the alcohol and dried)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclopentanecarboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and Amberlyst-15 (10-20% by weight of the carboxylic acid).
-
Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by collecting the water in the Dean-Stark trap and by TLC or GC analysis.
-
Once the reaction is complete (no more water is collected or analysis shows completion), cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
The filtrate contains the ester product. The solvent can be removed under reduced pressure.
-
Purify the crude ester by distillation or column chromatography if necessary.
Protocol 2: Lipase-Catalyzed Esterification of Cyclopentanecarboxylic Acid
This protocol is a general guideline and may require optimization for the specific lipase and substrates.
Materials:
-
Cyclopentanecarboxylic acid
-
Alcohol (e.g., 1-butanol, 1-octanol)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Molecular sieves (activated)
-
Reaction vessel (e.g., screw-cap vial or flask)
-
Shaking incubator or magnetic stirrer
-
Organic solvent (optional, e.g., hexane, toluene)
Procedure:
-
In a reaction vessel, combine cyclopentanecarboxylic acid (1 equivalent) and the alcohol (1-1.5 equivalents).
-
If not using a solvent-free system, add an appropriate organic solvent.
-
Add the immobilized lipase (typically 1-10% by weight of the total substrates).
-
Add activated molecular sieves to remove the water formed during the reaction.
-
Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at the optimal temperature for the enzyme (typically 40-60°C).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
The filtrate containing the ester product can be purified by removing the solvent (if used) and then by distillation or chromatography.
Visualizations
Caption: General experimental workflow for the esterification of cyclopentanecarboxylic acid using alternative catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments in esterification reaction: A review on process and parameters | CoLab [colab.ws]
- 3. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. A parameter study of ultrasound assisted enzymatic esterification - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Methyl cyclopentanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl cyclopentanecarboxylate (B8599756).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of methyl cyclopentanecarboxylate, providing potential causes and actionable solutions.
Issue 1: Presence of Unreacted Cyclopentanecarboxylic Acid in the Final Product
-
Possible Cause 1: Incomplete Reaction. The Fischer esterification reaction is an equilibrium process. Without sufficient measures to drive the reaction forward, a significant amount of the starting carboxylic acid may remain.[1][2][3][4]
-
Solution 1: Increase the Alcohol to Carboxylic Acid Molar Ratio. Using a large excess of methanol (B129727) will shift the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[2][5][6] A molar ratio of 3:1 (methanol:cyclopentanecarboxylic acid) or higher is recommended.
-
Solution 2: Remove Water During the Reaction. Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the reactants.[1][2][3][5][7] Employing a Dean-Stark apparatus during reflux is an effective method for the continuous removal of water.[6][8][9][10]
-
Solution 3: Increase Reaction Time and/or Temperature. Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]
-
-
Possible Cause 2: Ineffective Post-Reaction Workup. The purification process may not be adequately removing the unreacted carboxylic acid.
-
Solution: Thorough Basic Wash. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This will convert the acidic cyclopentanecarboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[11]
-
Experimental Protocol: Basic Wash for Acid Removal
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Perform a final wash with brine (saturated NaCl solution) to aid in the removal of residual water and break any emulsions.
-
Separate the organic layer and proceed with drying.
Issue 2: Residual Methanol in the Final Product
-
Possible Cause: Insufficient Removal of Excess Alcohol. Due to the use of excess methanol to drive the reaction, it can remain as a contaminant if not properly removed during purification.
-
Solution 1: Aqueous Washes. Methanol is highly soluble in water. Washing the organic layer multiple times with deionized water will effectively extract the residual methanol.
-
Solution 2: Careful Distillation. The significant difference in boiling points between methanol (64.7 °C) and this compound (~151 °C) allows for easy separation by fractional distillation.
-
Issue 3: Low Product Yield
-
Possible Cause 1: Reversible Nature of the Reaction. As mentioned, the equilibrium nature of the Fischer esterification can lead to low yields if not properly managed.[1][2][3][6]
-
Solution: See Solutions for "Incomplete Reaction" under Issue 1.
-
-
Possible Cause 2: Inactive or Insufficient Catalyst. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in too low a concentration to effectively catalyze the reaction.[6][12]
-
Solution: Use a Fresh and Adequate Amount of Catalyst. Ensure the acid catalyst is anhydrous and used in an appropriate catalytic amount (typically 1-5 mol% relative to the carboxylic acid).
-
-
Possible Cause 3: Product Loss During Workup. The product may be lost during the extraction and washing steps.
-
Solution: Proper Extraction Technique. Ensure thorough mixing during extractions to maximize the transfer of the ester into the organic phase. Also, avoid aggressive shaking that can lead to the formation of stable emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common method is the Fischer esterification of cyclopentanecarboxylic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4]
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (cyclopentanecarboxylic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the progression of the reaction.
Q3: What are the key byproducts to look out for in this synthesis?
A3: The primary "byproducts" or impurities are typically the unreacted starting materials: cyclopentanecarboxylic acid and methanol. Water is also a byproduct of the reaction.[1] Under harsh conditions (e.g., very high temperatures), side reactions like ether formation from the alcohol can occur, though this is less common for methanol.
Q4: Can I use a different alcohol for this reaction?
A4: Yes, the Fischer esterification is a general method that can be used with other primary or secondary alcohols to produce the corresponding esters of cyclopentanecarboxylic acid. Tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[4]
Q5: Is it necessary to use a solvent for this reaction?
A5: While the reaction can be run neat using a large excess of methanol as both a reactant and a solvent, using a non-polar solvent like toluene (B28343) or hexane (B92381) is beneficial, especially when using a Dean-Stark apparatus to remove water.[4] The solvent forms an azeotrope with water, facilitating its removal.[8][9]
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Representative Data)
| Molar Ratio (Methanol:Acid) | Approximate Yield (%) |
| 1:1 | 65-70 |
| 3:1 | 80-85 |
| 5:1 | 90-95 |
| 10:1 | >97 |
Note: Data is representative of typical Fischer esterification reactions and illustrates the trend of increasing yield with an excess of alcohol.[2]
Table 2: Effect of Catalyst Loading on Reaction Rate (Representative Data)
| Catalyst Loading (mol% H₂SO₄) | Relative Reaction Rate |
| 0.5 | Slow |
| 1.0 | Moderate |
| 2.0 | Fast |
| 5.0 | Very Fast |
Note: Increasing the catalyst loading generally increases the reaction rate, but excessive amounts can lead to side reactions and complicate purification.[13][14]
Mandatory Visualization
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Product Purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Methyl Cyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl cyclopentanecarboxylate (B8599756). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for methyl cyclopentanecarboxylate?
This compound is generally stable under normal conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other esters, is hydrolysis. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways that should be considered under experimental or storage stress conditions include thermal degradation, oxidation, and photolysis.[2][3][4][5]
Q3: What are the expected products of hydrolysis?
The hydrolysis of this compound yields cyclopentanecarboxylic acid and methanol. The reaction is reversible under acidic conditions and irreversible under basic conditions (saponification).
Troubleshooting Guides
Hydrolytic Degradation
Issue: My this compound sample shows signs of degradation (e.g., pH change, presence of new peaks in chromatography) when in an aqueous or protic solvent.
-
Possible Cause: Hydrolysis of the ester linkage. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Troubleshooting Steps:
-
pH Control: Buffer your solution to a neutral pH if compatible with your experimental setup. Avoid highly acidic or basic conditions unless hydrolysis is the intended reaction.
-
Temperature Control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.
-
Solvent Choice: If possible, use aprotic solvents to prevent hydrolysis.
-
Purity Check: Ensure the starting material is free from acidic or basic impurities that could catalyze degradation.
-
Thermal Degradation
Issue: I observe unexpected byproducts after heating my reaction mixture containing this compound.
-
Possible Cause: Thermal decomposition. At elevated temperatures, esters can undergo various decomposition reactions. While specific data for this compound is limited, related cyclic compounds are known to decompose at high temperatures.[6][7]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Analysis of Byproducts: Use techniques like GC-MS to identify the thermal degradants, which can provide insights into the decomposition pathway.
-
Oxidative Degradation
Issue: My sample shows degradation when exposed to air or oxidizing agents.
-
Possible Cause: Oxidative degradation. Although generally stable, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, can lead to degradation.
-
Troubleshooting Steps:
-
Use of Antioxidants: If compatible with the experiment, consider adding a suitable antioxidant.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent may be beneficial.
-
Data Presentation
Table 1: Kinetic Data for the Hydrolysis of a Structurally Similar Ester (Methyl Cyclohexanecarboxylate)
Note: This data is for methyl cyclohexanecarboxylate (B1212342) and serves as an estimate for the behavior of this compound. Actual rates may vary.
| Catalyst | Solvent | Temperature (°C) | Rate Coefficient (k) |
| HCl | 1:1 Dioxane-Water | 90 | 4.8 x 10⁻⁵ L mol⁻¹ s⁻¹[8] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic or phosphoric acid for improved peak shape). A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low wavelengths (e.g., 210 nm) is necessary.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use.[9][10]
Visualizations
Caption: Plausible hydrolysis pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the GC-MS Validation for the Analysis of Methyl Cyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl cyclopentanecarboxylate (B8599756), a volatile ester, with High-Performance Liquid Chromatography (HPLC) as a potential alternative. This guide is based on established principles of analytical method validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Comparative Analysis of Analytical Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Methyl cyclopentanecarboxylate, offering high separation efficiency and definitive identification capabilities.[1][6] HPLC presents an alternative approach, particularly useful for less volatile compounds, though it can be adapted for some esters.[6][7] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[8]
Performance Comparison
The following tables summarize typical performance data for the analysis of this compound using GC-MS and a hypothetical HPLC-UV method. These values are representative and based on the general performance of these techniques for similar analytes.[9][10]
Table 1: Performance Comparison of GC-MS and HPLC-UV for this compound Analysis
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[7] | Separation based on polarity, followed by UV absorbance detection.[7] |
| Derivatization | Not required. | Not required. |
| Sensitivity | High, with Limits of Detection (LOD) in the µg/L to ng/L range.[9] | Moderate, with LOD typically in the mg/L range.[2] |
| Selectivity | Very high due to mass spectrometric detection and fragmentation patterns.[9] | Moderate, dependent on chromatographic resolution from interfering species. |
| Resolution | Excellent for separating volatile compounds.[9] | Good, but may be challenging for complex mixtures with co-eluting non-volatile impurities. |
| Typical Run Time | 15-30 minutes. | 10-20 minutes. |
| Instrumentation Cost | Higher. | Lower to moderate. |
| Primary Application | Ideal for volatile and semi-volatile compounds, offering structural confirmation. | Broadly applicable to non-volatile and thermally sensitive compounds.[8] |
Quantitative Validation Data
The validation of an analytical method involves assessing several key parameters to ensure it is fit for its intended purpose.[1][11] Below is a summary of representative validation data for the GC-MS analysis of this compound compared with a hypothetical HPLC-UV method.
Table 2: Summary of Validation Parameters
| Validation Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.995[2][3] |
| Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL | Dependent on application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.0% | Typically 98-102%[12] |
| Precision (%RSD) | < 2% | < 3% | %RSD ≤ 2% is common[4] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | - |
| Specificity | Demonstrated by mass spectral data; no interference at the retention time of the analyte. | Demonstrated by peak purity analysis; no co-eluting peaks at the analyte's retention time. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11] |
| Robustness | Unaffected by minor variations in oven temperature ramp rate and carrier gas flow rate. | Unaffected by minor variations in mobile phase composition and column temperature. | The reliability of an analysis with respect to deliberate variations in method parameters.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results.
GC-MS Method Protocol
This protocol outlines the procedure for the quantitative analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[4]
-
Prepare a stock solution of approximately 1 mg/mL.[4] For quantitative analysis, create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
-
Filter the final solutions through a 0.22 µm syringe filter into a GC vial.[12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.[4]
-
Transfer Line Temperature: 280 °C.[4]
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
For quantification, use a characteristic ion (e.g., m/z 87, the base peak) and integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
HPLC-UV Method Protocol (Hypothetical Alternative)
This protocol describes a hypothetical HPLC-UV method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Prepare a stock solution of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 µg/mL.
-
Filter the final solutions through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
Identify this compound by its retention time.
-
Integrate the peak area at the specified wavelength.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
GC-MS Validation Workflow
The following diagram illustrates the logical workflow for the validation of the GC-MS method for the analysis of this compound.
Caption: GC-MS Method Validation Workflow.
Conclusion
For the analysis of this compound, GC-MS stands out as the superior technique due to its high sensitivity, selectivity, and the definitive structural information provided by mass spectrometry. While HPLC-UV can be a viable, more cost-effective alternative, it may lack the sensitivity and specificity required for trace-level analysis or in the presence of complex matrices. The choice of method should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample, and regulatory expectations. Proper method validation, following established guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. smithers.com [smithers.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. benchchem.com [benchchem.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Determining the Purity of Methyl Cyclopentanecarboxylate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like methyl cyclopentanecarboxylate (B8599756) is paramount for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of methyl cyclopentanecarboxylate, complete with supporting experimental data and detailed methodologies.
This compound is a cyclic ester that can be synthesized via methods such as the Favorskii rearrangement of 2-chlorocyclohexanone.[1] Potential impurities in this process can include unreacted starting materials (e.g., 2-chlorocyclohexanone, cyclopentanecarboxylic acid), residual solvents, and byproducts from side reactions like condensation.[1] The choice of analytical technique for purity assessment depends on the volatility and thermal stability of the analyte and its potential impurities.[2][3]
Comparative Analysis: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for purity analysis, each with distinct advantages and limitations for the analysis of a moderately volatile and thermally stable compound like this compound.[2][3]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[4]
Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds.[5] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase.[5]
The following table summarizes the key performance characteristics of a proposed reversed-phase HPLC method and a GC-FID (Flame Ionization Detection) method for the purity determination of this compound.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on polarity and partitioning between liquid mobile and solid stationary phases. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5] |
| Strengths | Versatile for a wide range of compounds, including non-volatile impurities. Room temperature operation prevents degradation of thermally labile compounds. | High resolution and efficiency for volatile compounds. FID provides excellent sensitivity for hydrocarbons.[6] |
| Limitations | Requires a chromophore for UV detection; this compound has a weak chromophore, necessitating detection at low wavelengths (e.g., 210 nm).[6] | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile impurities.[3] |
| Typical Application | Routine purity testing, quantification of non-volatile impurities such as starting carboxylic acids. | Purity testing of volatile compounds, analysis of residual solvents and volatile byproducts.[6] |
| Estimated Purity (%) | >99% (based on area percent) | >99% (based on area percent) |
| Major Impurity 1 (%) | ~0.5% (Cyclopentanecarboxylic acid) | ~0.3% (Unidentified volatile impurity) |
| Retention Time (min) | ~5.8 | ~8.2 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) | > 3000 | > 50000 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC System with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[7]
-
Detection Wavelength: 210 nm[6]
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
Data Analysis: The purity of this compound is calculated using the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Ensure the sample is fully dissolved.
Data Analysis: Similar to the HPLC method, the purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for the HPLC purity determination and the logical relationship in method selection.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision logic for selecting an analytical method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. veeprho.com [veeprho.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl Cyclopentanecarboxylate and Methyl Cyclohexanecarboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the myriad of choices, cyclic esters such as Methyl Cyclopentanecarboxylate (B8599756) and Methyl Cyclohexanecarboxylate (B1212342) serve as crucial intermediates. This guide provides a detailed comparative analysis of these two compounds, focusing on their physicochemical properties, spectroscopic signatures, and synthetic protocols, supported by experimental data to inform researchers, scientists, and drug development professionals in their applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a molecule dictate its behavior in a chemical reaction. A summary of the key physicochemical properties of Methyl Cyclopentanecarboxylate and Methyl Cyclohexanecarboxylate is presented below.
| Property | This compound | Methyl Cyclohexanecarboxylate |
| Molecular Formula | C₇H₁₂O₂[1][2][3][4][5] | C₈H₁₄O₂[6][7][8] |
| Molecular Weight | 128.17 g/mol [1][9][10] | 142.20 g/mol [11] |
| Boiling Point | 81-82 °C at 5 mmHg[1][12] | 183 °C (lit.)[6][11][13][14] |
| Density | 1.014 g/mL[1] | 0.995 g/mL at 25 °C (lit.)[6][11][13][14] |
| Refractive Index | 1.4356 (20°C)[15] | n20/D 1.443 (lit.)[11][13][14] |
| Solubility | Difficult to mix with water[1] | Limited solubility in water, soluble in organic solvents[16] |
| Appearance | Clear, colorless to almost colorless liquid[1][2] | Clear, colorless to light yellow liquid |
Spectroscopic Analysis: Unveiling the Molecular Fingerprints
Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. Below is a comparative summary of the key spectroscopic features of this compound and Methyl Cyclohexanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (CDCl₃) | Methyl Cyclohexanecarboxylate (CDCl₃) |
| ¹H NMR (ppm) | ~3.67 (s, 3H, -OCH₃), ~2.7 (m, 1H, -CH-CO), 1.5-1.9 (m, 8H, cyclopentyl)[15] | ~3.67 (s, 3H, -OCH₃), ~2.29 (tt, 1H, -CH-CO), 1.20-1.95 (m, 10H, cyclohexyl)[1] |
| ¹³C NMR (ppm) | Data not readily available in searches. | ~176.8 (C=O), ~51.4 (-OCH₃), ~43.3 (-CH-CO), ~29.1, ~25.8, ~25.5 (cyclohexyl)[1] |
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | Methyl Cyclohexanecarboxylate (cm⁻¹) |
| C-H (sp³) stretch | Not specified in searches. | 2930, 2855[1] |
| C=O (ester) stretch | ~1730 | ~1735[1] |
| C-O stretch | Not specified in searches. | 1200, 1170[1] |
Mass Spectrometry (Electron Ionization)
| Fragment (m/z) | This compound | Methyl Cyclohexanecarboxylate |
| Molecular Ion [M]⁺ | 128[10] | 142[7] |
| Base Peak | 87 [M-C₂H₅O]⁺[10] | 87 [M-C₃H₇O]⁺ |
| Other Key Fragments | 100 [M-CO]⁺, 69, 55[10] | 111 [M-OCH₃]⁺, 83, 55 |
Experimental Protocols: Synthesis of the Esters
The most common and straightforward method for the synthesis of both this compound and Methyl Cyclohexanecarboxylate is the Fischer esterification of the corresponding carboxylic acid.
General Fischer Esterification Protocol
Materials:
-
Cyclopentanecarboxylic acid or Cyclohexanecarboxylic acid (1.0 eq)
-
Anhydrous methanol (B129727) (10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by distillation.
A detailed protocol for the synthesis of this compound involves the reaction of Cyclopentanecarboxylic acid with oxalyl chloride followed by the addition of methanol.[17]
Comparative Reactivity and Performance
While direct, side-by-side experimental comparisons of the reactivity of this compound and Methyl Cyclohexanecarboxylate are not extensively documented in the readily available literature, we can infer their relative performance based on fundamental principles of organic chemistry.
The primary difference between the two molecules lies in the size of the cycloalkane ring. The cyclopentyl ring in this compound is generally considered to have slightly more ring strain than the more stable chair conformation of the cyclohexyl ring in Methyl Cyclohexanecarboxylate. This difference in ring strain could potentially influence the reactivity at the adjacent ester group, although the effect is likely to be subtle.
In reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or transesterification, the steric hindrance around the reaction center plays a significant role. Both esters have a secondary carbon attached to the carbonyl group. The chair conformation of the cyclohexane (B81311) ring may present a slightly different steric environment compared to the envelope or twist conformations of the cyclopentane (B165970) ring. However, without specific kinetic data, it is difficult to definitively state which would react faster.
Visualizing the Synthesis Workflow
To provide a clearer understanding of the synthesis process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for Fischer esterification.
Caption: Experimental workflow for Fischer esterification.
Caption: Logical flow of the synthesis and workup process.
Conclusion
Both this compound and Methyl Cyclohexanecarboxylate are valuable intermediates in organic synthesis. Their selection will likely depend on the specific structural requirements of the target molecule rather than significant differences in their general reactivity. Methyl Cyclohexanecarboxylate offers a slightly larger and more conformationally defined non-polar scaffold, while this compound provides a more compact cyclic structure. The provided physicochemical and spectroscopic data, along with the detailed synthesis protocols, should serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors. Further kinetic studies are warranted to provide a more definitive quantitative comparison of their reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 8. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. Methyl 1-cyclohexene-1-carboxylate [webbook.nist.gov]
- 13. Methyl cyclohexanecarboxylate | 4630-82-4 [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. This compound | 4630-80-2 [chemicalbook.com]
- 18. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Differences Between Cyclopentane and Cyclohexane Derivatives
Introduction
In the realm of medicinal chemistry and drug development, the subtle structural distinctions between alicyclic rings can profoundly influence a molecule's pharmacological profile. Cyclopentane (B165970) and cyclohexane (B81311) rings are common scaffolds in many therapeutic agents. While differing by only a single methylene (B1212753) unit, their unique conformational behaviors give rise to distinct spectroscopic signatures. Cyclohexane is renowned for its stable, strain-free chair conformation, whereas cyclopentane is characterized by its fluxional nature, rapidly interconverting between envelope and twist forms in a process known as pseudorotation.[1][2][3] These conformational differences are key to understanding their differing spectroscopic outputs in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed comparison of these techniques, supported by experimental data, to aid researchers in the structural elucidation of cyclopentane and cyclohexane derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, as it is highly sensitive to the local electronic environment of atomic nuclei.
Key Distinctions
-
¹H NMR: Due to the rapid pseudorotation of the cyclopentane ring at room temperature, the protons are typically observed as a single, time-averaged signal.[4] In contrast, the rigid chair conformation of cyclohexane leads to two distinct proton environments: axial and equatorial. At low temperatures, these can be resolved, with axial protons generally appearing upfield from their equatorial counterparts.[5] In substituted derivatives, these differences become more pronounced and complex.[6]
-
¹³C NMR: Like the proton spectra, unsubstituted cyclopentane and cyclohexane each show a single resonance line, indicating that all carbon atoms are chemically equivalent on the NMR timescale.[4][7] However, the chemical shifts are slightly different. Upon substitution, significant changes in chemical shifts are observed for the carbons within the ring, which can span a range of over 35 ppm.[6]
Comparative NMR Data
| Compound | Ring Size | Technique | Chemical Shift (δ) ppm | Notes |
| Cyclopentane | 5 | ¹H NMR | ~1.51 | Single sharp peak due to rapid pseudorotation.[8][9] |
| Cyclohexane | 6 | ¹H NMR | ~1.44 | Single sharp peak at room temperature due to rapid chair-flip.[6][9] |
| Methylcyclopentane (B18539) | 5 | ¹³C NMR | C1: ~35.0, C2/5: ~34.5, C3/4: ~25.0, CH₃: ~20.0 | Multiple signals due to substitution. |
| Methylcyclohexane (B89554) | 6 | ¹³C NMR | C1: ~32.9, C2/6: ~35.8, C3/5: ~26.8, C4: ~26.0, CH₃: ~22.6 | Multiple signals due to substitution. |
| Unsubstituted Cyclopentane | 5 | ¹³C NMR | ~25.6 | All five carbons are equivalent.[4] |
| Unsubstituted Cyclohexane | 6 | ¹³C NMR | ~27.1 | All six carbons are equivalent.[7] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4][7]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For cyclohexane derivatives where conformational locking is studied, low-temperature experiments may be required.
-
Referencing: Chemical shifts are referenced internally to the residual solvent signal or to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.[4][7]
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis of chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups and gaining insight into molecular structure and conformation.
Key Distinctions
The primary differences in the IR spectra of cyclopentane and cyclohexane derivatives arise from their distinct vibrational modes, influenced by ring strain and symmetry.
-
C-H Stretching: Both classes of compounds exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.[10] However, the precise positions and shapes of these bands can differ. For instance, the CH₂ vibrations for methylcyclopentane are found at 2866 and 2952 cm⁻¹, while for methylcyclohexane they appear at 2854 and 2927 cm⁻¹.[11]
-
Fingerprint Region: The most significant differences are found in the "fingerprint region" (below 1500 cm⁻¹). Cyclopentane and its derivatives often show a characteristic intense absorption band around 890 cm⁻¹ (11.2 µm), which is absent in cyclohexanes.[12] The overall pattern of peaks in this region is unique to the specific molecule and its conformation, making it a powerful tool for identification.[10] The conformational flexibility of cyclopentane can lead to broader absorption bands compared to the more rigid cyclohexane chair.[13]
Comparative IR Data
| Compound Class | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Cyclopentane Derivatives | C-H Stretch | 2860-2960 | Strong absorption. |
| CH₂ Bend (Scissoring) | ~1460 | Medium to strong absorption.[10] | |
| Ring Vibration | ~890 | Characteristic and often intense band.[12] | |
| Cyclohexane Derivatives | C-H Stretch | 2850-2950 | Strong absorption. |
| CH₂ Bend (Scissoring) | ~1450 | Medium to strong absorption. | |
| Ring/Skeletal Vibrations | Multiple bands | The specific pattern is highly dependent on substitution and stereochemistry. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: For neat liquid samples, place a single drop between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest and place it in a solution cell.
-
-
Background Spectrum: Record a background spectrum of the salt plates or the solvent-filled cell.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify characteristic vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. Electron Impact (EI) ionization is commonly used, which causes the molecule to fragment in predictable ways, providing a "molecular fingerprint."
Key Distinctions
The fragmentation patterns of cyclopentane and cyclohexane rings are distinct and diagnostic.
-
Molecular Ion (M⁺): Both compound types will show a molecular ion peak, but its intensity can vary.
-
Fragmentation Pathways:
-
Cyclopentane: Upon ionization, cyclopentane (m/z 70) readily loses an ethene molecule (C₂H₄, 28 Da) to form a characteristic and often abundant fragment ion at m/z 42 .[14] Another common fragment is seen at m/z 41.[15]
-
Cyclohexane: The most characteristic fragmentation of cyclohexane (m/z 84) also involves the loss of ethene, but it results in a prominent ion at m/z 56 .[16]
-
Substituted Rings: Alkyl-substituted cycloalkanes typically fragment via cleavage of the bond connecting the alkyl group to the ring, with the positive charge remaining on the more stable ring fragment.[15] This leads to different fragment masses that can easily distinguish between isomers. For example, ethylcyclopentane (B167899) (M⁺ at m/z 98) loses an ethyl radical (29 Da) to give a strong peak at m/z 69 , while its isomer methylcyclohexane (M⁺ at m/z 98) loses a methyl radical (15 Da) to produce a key fragment at m/z 83 .[15]
-
Comparative Mass Spectrometry Data
| Compound | Ring Size | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Notes |
| Cyclopentane | 5 | 70 | 55 (M-15), 42 (M-28), 41 | The m/z 42 peak, from the loss of ethene, is often the base peak.[14][15] |
| Cyclohexane | 6 | 84 | 69 (M-15), 56 (M-28) | The m/z 56 peak is a characteristic fragment.[16] |
| Ethylcyclopentane | 5 | 98 | 69 (M-29) | Loss of the ethyl side chain is a major pathway.[15] |
| Methylcyclohexane | 6 | 98 | 83 (M-15) | Loss of the methyl side chain is a major pathway.[15] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them using a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and interpreting the fragmentation pattern to deduce the structure.
Visualizations
Conclusion
The spectroscopic differences between cyclopentane and cyclohexane derivatives are direct consequences of their fundamental structural and conformational properties. Cyclohexane's rigid chair conformation leads to well-defined and distinct signals, particularly in NMR. In contrast, cyclopentane's pseudorotation results in time-averaged signals and unique vibrational modes. In mass spectrometry, the differing ring sizes dictate characteristic fragmentation pathways that serve as reliable diagnostic tools. For professionals in drug development and chemical research, a comprehensive approach utilizing NMR, IR, and MS is essential for the unambiguous characterization of these common and important alicyclic systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Compare Cyclohexane and Cyclopentane Explain the differences and similar.. [askfilo.com]
- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. english.gyig.cas.cn [english.gyig.cas.cn]
Reactivity of Cyclopentanecarboxylates: A Comparative Analysis of Methyl, Ethyl, and Propyl Esters
A comprehensive guide for researchers and drug development professionals on the relative reactivity of methyl, ethyl, and propyl cyclopentanecarboxylates. This report synthesizes established principles of organic chemistry to predict reactivity trends and provides a general experimental framework for their comparative analysis.
Predicted Reactivity Trend
The alkaline hydrolysis (saponification) of esters is a bimolecular nucleophilic acyl substitution (BAC2) reaction. The rate of this reaction is primarily influenced by steric and electronic factors. In the case of methyl, ethyl, and propyl cyclopentanecarboxylates, the cyclopentanecarboxylate (B8599756) portion of the molecule remains constant. Therefore, the difference in reactivity will be dictated by the nature of the alkyl group (methyl, ethyl, or propyl) of the alcohol moiety.
The expected order of reactivity for the alkaline hydrolysis of these esters is:
Methyl cyclopentanecarboxylate > Ethyl cyclopentanecarboxylate > Propyl cyclopentanecarboxylate
This trend is primarily attributed to steric hindrance . The hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. As the size of the alkyl group increases from methyl to ethyl to propyl, the steric bulk around the reaction center increases. This increased steric hindrance impedes the approach of the nucleophile, leading to a decrease in the reaction rate.
Theoretical Framework: Logical Relationship of Reactivity
The relationship between the structure of the alkyl group and the rate of hydrolysis can be visualized as a logical progression based on the concept of steric hindrance.
Caption: Logical relationship between alkyl group size, steric hindrance, and ester reactivity.
Experimental Protocol: Comparative Saponification Kinetics
To empirically determine the relative reactivities, a kinetic study of the saponification of methyl, ethyl, and propyl cyclopentanecarboxylate can be performed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of methyl, ethyl, and propyl cyclopentanecarboxylate at a constant temperature.
Materials:
-
This compound
-
Ethyl cyclopentanecarboxylate
-
Propyl cyclopentanecarboxylate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or a suitable solvent to ensure miscibility)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Prepare equimolar solutions of each ester and sodium hydroxide in a suitable solvent (e.g., 80:20 ethanol:water).
-
Place the flasks containing the ester solutions and the NaOH solution in a constant temperature water bath and allow them to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
To initiate the reaction, pipette a known volume of the pre-heated NaOH solution into the flask containing the pre-heated ester solution. Start a stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl. This will neutralize the unreacted NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The concentration of the ester consumed at time 't' is equal to the initial concentration of NaOH minus the concentration of NaOH at time 't'.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant (k).
-
Experimental Workflow:
Caption: General experimental workflow for determining the saponification rate constant.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a table for easy comparison.
| Ester | Alkyl Group | Predicted Relative Rate | Experimentally Determined Rate Constant (k) at [Temperature] (M⁻¹s⁻¹) |
| This compound | Methyl | Fastest | To be determined experimentally |
| Ethyl cyclopentanecarboxylate | Ethyl | Intermediate | To be determined experimentally |
| Propyl cyclopentanecarboxylate | Propyl | Slowest | To be determined experimentally |
Conclusion
Based on fundamental principles of organic reaction mechanisms, the reactivity of methyl, ethyl, and propyl cyclopentanecarboxylates in alkaline hydrolysis is predicted to decrease with increasing size of the alkyl group due to steric hindrance. This compound is expected to be the most reactive, followed by the ethyl ester, and then the propyl ester. The provided experimental protocol offers a framework for the quantitative verification of this reactivity trend. For researchers in drug development, understanding these relative reactivities is crucial for predicting the stability and hydrolysis rates of potential prodrugs or other ester-containing molecules under physiological conditions.
A Comparative Guide to the Quantitative Analysis of Methyl Cyclopentanecarboxylate: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for the quantitative analysis of methyl cyclopentanecarboxylate (B8599756). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research, development, and quality control. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection.
Introduction to Methyl Cyclopentanecarboxylate Quantification
This compound (C₇H₁₂O₂) is a key intermediate and building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1][2] Accurate quantification of this compound is essential for reaction monitoring, yield determination, and purity assessment. While various analytical techniques can be employed, their performance characteristics differ significantly. This guide focuses on the validation of a qNMR method and compares it with the widely used chromatographic techniques of GC-FID and HPLC-UV.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the quantification of this compound using qNMR, GC-FID, and HPLC-UV. Data for qNMR and HPLC-UV are based on established validation principles for similar small molecules, while GC-FID data is adapted from methods for structurally related esters.[3][4]
| Validation Parameter | qNMR | GC-FID | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 96.0 - 104.0% |
| Precision (RSD) | < 1.0% | < 2.0% | < 2.5% |
| Specificity | High (Structure-specific) | High (Separation-based) | Moderate to High |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.15% |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~15-25 minutes |
| Primary Method | Yes | No (Requires reference standard) | No (Requires reference standard) |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[5][6] The signal intensity is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination without the need for a specific reference standard of the analyte itself.[7][8]
Methodology:
-
Internal Standard Selection: A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals is chosen.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the this compound (e.g., the methoxy (B1213986) protons at ~3.67 ppm) and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC-FID is a robust technique for the quantification of volatile and thermally stable compounds like this compound.[4] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the mass of the carbon-containing analyte.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate (B1210297) or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
An internal standard (e.g., dodecane) can be added to both the calibration standards and the unknown samples to improve precision.
-
-
GC-FID Conditions:
-
System: Gas chromatograph equipped with a flame ionization detector.[4]
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, which lacks a strong chromophore, UV detection at a low wavelength is necessary.[10]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC-UV Conditions:
-
System: A standard HPLC system with a UV detector.[4]
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the calibration standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Methyl Cyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates like methyl cyclopentanecarboxylate (B8599756) is crucial. This versatile five-membered ring structure is a valuable building block in the creation of more complex molecules. This guide provides a detailed comparison of the primary synthetic routes to methyl cyclopentanecarboxylate, focusing on objective performance metrics, experimental data, and detailed methodologies to inform the selection of the most suitable pathway for your research needs.
Comparison of Synthetic Performance
The choice of a synthetic route is often a balance between yield, the harshness of reaction conditions, the availability and cost of starting materials, and scalability. The following table summarizes the key performance indicators for the primary synthetic pathways to this compound.
| Parameter | Fischer-Speier Esterification | Via Acyl Chloride | Favorskii Rearrangement |
| Starting Materials | Cyclopentanecarboxylic acid, Methanol (B129727) | Cyclopentanecarboxylic acid, Oxalyl chloride, Methanol | 2-Chlorocyclohexanone (B41772), Sodium methoxide (B1231860) |
| Key Reagents | Strong acid catalyst (e.g., HCl) | DMF (catalyst) | Ether (solvent) |
| Typical Yield | Generally high, but equilibrium-driven | 85%[1] | 56-61%[2] |
| Reaction Time | Varies (equilibrium) | ~26 hours[1] | ~2.7 hours[2] |
| Reaction Temperature | Reflux | Room temperature | Reflux |
| Key Advantages | Atom economical, uses common reagents. | High yield, proceeds under mild temperature conditions. | Utilizes a different, readily available starting material. |
| Key Disadvantages | Equilibrium may limit yield without excess reagent or water removal. | Use of hazardous oxalyl chloride. | Moderate yield, potential for side products. |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.
Caption: Fischer-Speier esterification of cyclopentanecarboxylic acid.
Caption: Synthesis via an intermediate acyl chloride.
Caption: Favorskii rearrangement of 2-chlorocyclohexanone.
Experimental Protocols
Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
Procedure:
-
In a round-bottom flask, dissolve cyclopentanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the crude product by distillation under reduced pressure.
Synthesis via Acyl Chloride
This two-step procedure first converts the carboxylic acid to a more reactive acyl chloride, which is then esterified.[1]
Step 1: Synthesis of Cyclopentanecarbonyl Chloride
-
In an oven-dried flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (B109758).[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.[1]
-
Stir the reaction mixture at room temperature for 7 hours.[1]
-
After the reaction is complete, remove the solvent and excess oxalyl chloride under vacuum.[1]
Step 2: Esterification of Cyclopentanecarbonyl Chloride
-
Dissolve the crude cyclopentanecarbonyl chloride in methanol.[1]
-
Stir the reaction for 19 hours.[1]
-
Concentrate the mixture under vacuum.[1]
-
Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the final product by distillation to obtain this compound (85% yield).[1]
Favorskii Rearrangement
This method utilizes a ring contraction of a cyclic α-halo ketone to form the ester.[2]
Procedure:
-
In a suitable flask equipped with a stirrer and a reflux condenser, prepare a suspension of sodium methoxide (1.1 moles) in anhydrous ether.[2]
-
To the stirred suspension, add a solution of 2-chlorocyclohexanone (1 mole) in dry ether dropwise. The reaction is exothermic and the rate of addition should be controlled.[2]
-
After the addition is complete, heat the mixture under reflux for 2 hours.[2]
-
Cool the reaction mixture and add water to dissolve the salts.[2]
-
Separate the ether layer and extract the aqueous layer with two portions of ether.[2]
-
Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[2]
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.[2]
-
Distill the crude ester under reduced pressure to yield this compound (72-78 g, 56-61%).[2]
Workflow for Selecting a Synthetic Route
The selection of an appropriate synthetic route depends on various factors specific to the research context. The following diagram outlines a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting a synthesis route.
References
A Comparative Guide to Ring Contraction Methodologies: Favorskii Rearrangement vs. Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of carbocyclic frameworks is a cornerstone of molecular design. Ring contraction reactions offer a powerful strategy for accessing smaller, often more strained and functionally dense ring systems from larger, more readily available precursors. This guide provides an objective comparison of the Favorskii rearrangement with other prominent ring contraction methods, namely the Wolff rearrangement and the Ramberg-Bäcklund reaction, supported by experimental data and detailed protocols.
The Favorskii rearrangement, a base-catalyzed transformation of α-halo ketones, has long been a staple in the synthetic chemist's toolbox for effecting ring contraction. However, alternative methods such as the Wolff rearrangement of α-diazo ketones and the Ramberg-Bäcklund reaction of α-halo sulfones present distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and efficiency. Understanding these differences is crucial for selecting the optimal method for a given synthetic challenge.
Mechanism Overview
A fundamental understanding of the reaction mechanisms is essential for predicting reactivity and potential side reactions.
Favorskii Rearrangement: The classical mechanism for cyclic α-halo ketones involves the formation of a bicyclic cyclopropanone (B1606653) intermediate. Base-induced deprotonation at the α'-position leads to an enolate, which undergoes intramolecular nucleophilic substitution to displace the halide. The strained cyclopropanone is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide), leading to ring opening and the formation of the ring-contracted carboxylic acid or ester. For substrates lacking an α'-hydrogen, a "quasi-Favorskii" or "semi-benzilic acid" type rearrangement occurs without a cyclopropanone intermediate.[1][2]
Wolff Rearrangement: This reaction proceeds through the decomposition of an α-diazo ketone, typically induced thermally, photochemically, or via metal catalysis (e.g., with silver salts).[3] The loss of dinitrogen generates a highly reactive α-ketocarbene, which undergoes a 1,2-rearrangement to form a ketene (B1206846). This ketene intermediate can then be trapped by a variety of nucleophiles, such as water, alcohols, or amines, to yield the corresponding carboxylic acid derivative. In the context of cyclic α-diazo ketones, this rearrangement results in a one-carbon ring contraction.[1][3]
Ramberg-Bäcklund Reaction: This method utilizes an α-halo sulfone as the starting material.[4] Treatment with a strong base leads to deprotonation at the α-position, forming a carbanion. This carbanion then displaces the adjacent halide in an intramolecular fashion to form a transient, unstable three-membered episulfone (thiirane dioxide) intermediate. This intermediate readily extrudes sulfur dioxide (SO₂) in a cheletropic elimination to furnish the corresponding alkene.[4][5] When applied to a cyclic α-halo sulfone where the sulfone and halogen are on adjacent carbons of a substituent, a ring contraction can be achieved.
Reaction Mechanism Diagrams
Caption: Mechanism of the Favorskii Rearrangement.
Caption: Mechanism of the Wolff Rearrangement.
Caption: Mechanism of the Ramberg-Bäcklund Reaction.
Performance Comparison: Ring Contraction of a Six-Membered Ring
To provide a direct comparison, we will consider the conversion of a cyclohexane (B81311) derivative to a cyclopentane (B165970) derivative, a common transformation in organic synthesis.
| Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |
| Favorskii Rearrangement | 2-Chlorocyclohexanone (B41772) | Methyl cyclopentanecarboxylate (B8599756) | NaOMe, Et₂O, reflux | 56-61 |
| Wolff Rearrangement | 2-Diazocyclohexanone (B1655139) | Methyl cyclopentanecarboxylate | 1. hν, MeOH2. BnOH, 2,4,6-collidine, 160 °C | 30-83 |
| Ramberg-Bäcklund Reaction | (Chloromethyl)cyclohexyl sulfone | Cyclopentene | Strong base (e.g., KOtBu) | Varies |
Experimental Protocols
Favorskii Rearrangement of 2-Chlorocyclohexanone
Objective: To synthesize this compound from 2-chlorocyclohexanone.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
5% Hydrochloric acid (HCl)
-
5% Aqueous sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of sodium methoxide is prepared from sodium metal and anhydrous methanol under an inert atmosphere.
-
A solution of 2-chlorocyclohexanone in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at a controlled rate to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred and heated under reflux for several hours.
-
The reaction is then cooled and quenched by the careful addition of saturated aqueous ammonium chloride.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with 5% HCl, 5% NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Wolff Rearrangement of 2-Diazocyclohexanone (General Photochemical Protocol)
Objective: To synthesize this compound from 2-diazocyclohexanone.
Materials:
-
2-Diazocyclohexanone
-
Anhydrous methanol (MeOH)
-
High-pressure mercury lamp or other suitable UV light source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 2-diazocyclohexanone in anhydrous methanol is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a period of time.
-
The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a low temperature (e.g., using a cooling bath).
-
The progress of the reaction is monitored by TLC or GC to determine the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Ramberg-Bäcklund Reaction (General Protocol for a Cyclic α-Halo Sulfone)
Objective: To synthesize a ring-contracted alkene from a cyclic α-halo sulfone.
Materials:
-
Cyclic α-halo sulfone (e.g., (chloromethyl)cyclohexyl sulfone)
-
Strong base (e.g., potassium tert-butoxide, KOtBu)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethyl sulfoxide, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The cyclic α-halo sulfone is dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
A solution or slurry of the strong base in the same anhydrous solvent is added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a period of time and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford the ring-contracted alkene.
Conclusion
The choice between the Favorskii rearrangement, Wolff rearrangement, and Ramberg-Bäcklund reaction for a ring contraction depends on several factors, including the availability of starting materials, the desired functional group in the product, and the tolerance of the substrate to the reaction conditions.
-
The Favorskii rearrangement is a reliable method for the ring contraction of α-halo ketones to carboxylic acid derivatives. It is particularly useful when the α-halo ketone is readily accessible.
-
The Wolff rearrangement provides a route to ring-contracted carboxylic acid derivatives from α-diazo ketones. The preparation of the α-diazo ketone is an additional synthetic step, but the reaction can be high-yielding under optimized conditions. The reaction conditions can be varied (thermal, photochemical, or metal-catalyzed) to suit the substrate.
-
The Ramberg-Bäcklund reaction offers a method for the synthesis of alkenes via ring contraction of α-halo sulfones. This reaction is mechanistically distinct from the other two and leads to a different product class. The preparation of the requisite α-halo sulfone is a key consideration.
Ultimately, the selection of the most appropriate ring contraction method requires careful consideration of the specific synthetic target and the overall synthetic strategy. This guide provides the foundational information to aid researchers in making an informed decision.
References
A detailed examination of the olfactory properties of methyl cyclopentanecarboxylate (B8599756), ethyl cyclopentanecarboxylate, and propyl cyclopentanecarboxylate reveals nuances in their scent profiles and potencies. This guide provides a comparative analysis of their olfactory characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their structure-odor relationships.
This report synthesizes data on the odor profiles, odor thresholds, and physicochemical properties of three structurally related cyclopentanecarboxylate esters. While all three compounds share a characteristic fruity aroma, variations in their alkyl ester chain length influence their specific scent notes and olfactory potency.
Olfactory Profile and Potency: A Comparative Summary
The olfactory characteristics of methyl cyclopentanecarboxylate, ethyl cyclopentanecarboxylate, and propyl cyclopentanecarboxylate are summarized in the table below. A notable finding is the exceptionally low odor threshold of ethyl cyclopentanecarboxylate, indicating its high potency as an odorant.
| Compound | Odor Description | Odor Threshold (in water) |
| This compound | Pleasant, Fruity[1][2] | Data not available |
| Ethyl Cyclopentanecarboxylate | Pleasant, Fruity[3][4] | 0.001 ppb[3] |
| Propyl Cyclopentanecarboxylate | Fruity | Data not available |
Physicochemical Properties
The physical and chemical properties of these esters are crucial for understanding their volatility and interaction with olfactory receptors.
| Property | This compound | Ethyl Cyclopentanecarboxylate | Propyl Cyclopentanecarboxylate |
| CAS Number | 4630-80-2 | 5453-85-0 | 6270-34-4 |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ | C₉H₁₆O₂ |
| Molecular Weight ( g/mol ) | 128.17 | 142.20 | 156.22[5] |
| Boiling Point (°C) | 158 | 173-174 | 192.3 (predicted) |
| LogP | 1.76 | 2.29 | 2.82 (predicted) |
Experimental Protocols
The determination of olfactory properties relies on standardized sensory analysis techniques. The methodologies outlined below are representative of the experimental approaches used to gather the data presented in this guide.
Odor Threshold Determination
The odor threshold, defined as the minimum concentration of a substance detectable by the human sense of smell, is a key measure of its potency. A common method for determining odor thresholds in water is the Forced-Choice Ascending Concentration Series Method .
Procedure:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: A series of aqueous solutions of the ester are prepared in increasing concentrations, typically in logarithmic steps.
-
Presentation: Panelists are presented with sets of three samples, two of which are blanks (pure water) and one containing the odorant at a specific concentration.
-
Evaluation: Panelists are asked to identify the sample that is different from the other two.
-
Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds, which is the lowest concentration at which a panelist can reliably detect the odorant.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.
Workflow:
-
Sample Injection: A sample containing the volatile esters is injected into a gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer) for identification, and the other portion is directed to a sniffing port.
-
Sensory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.
-
Aroma Profile: By correlating the sensory data with the chemical data, the specific compounds responsible for the aroma can be identified.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with an olfactory receptor (OR) in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. Esters, like the cyclopentanecarboxylates discussed here, are detected through this general pathway.
Discussion
The available data indicates that the length of the alkyl chain in these cyclopentanecarboxylate esters plays a significant role in their olfactory properties. The ethyl ester, with a two-carbon chain, exhibits a remarkably low odor threshold, suggesting a particularly favorable interaction with olfactory receptors. While quantitative data for the methyl and propyl esters are not currently available, the general trend observed in homologous series of esters suggests that there is often an optimal chain length for maximum odor potency.
The "fruity" descriptor is common to all three esters, which is typical for this class of compounds. However, a more detailed sensory analysis using a trained panel would be necessary to elucidate the specific fruity notes (e.g., apple, pineapple, pear) and any other contributing aroma characteristics (e.g., sweet, floral, waxy) for each ester. Such a study would provide a more complete understanding of the structure-odor relationship within this series of compounds and would be invaluable for their application in the flavor and fragrance industry, as well as in the design of new molecules with specific olfactory properties for pharmaceutical applications.
References
- 1. Propyl cyclopropanecarboxylate | C7H12O2 | CID 549671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-propylcyclopentane-1-carboxylate | C10H18O2 | CID 15115729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Propyl cyclopentanecarboxylate | C9H16O2 | CID 19036079 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Cyclic Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis kinetics of various cyclic esters, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of reaction mechanisms and workflows to aid in understanding the stability and reactivity of these compounds.
Data Presentation: Comparative Kinetic Data for Cyclic Ester Hydrolysis
The rate of hydrolysis of cyclic esters is significantly influenced by ring size, substituents, and the pH of the medium. The stability of the ester bond is a critical factor in various applications, including drug delivery and polymer chemistry. Below is a summary of quantitative data from various studies.
| Cyclic Ester | Ring Size | Condition | Rate Constant | Activation Energy (Ea) (kJ/mol) | Half-life (t½) |
| β-Propiolactone | 4 | Neutral (Water, 25 °C) | - | - | 225 min |
| β-Propiolactone | 4 | Acidic (pH 4, 25 °C) | - | - | 5 hours |
| β-Propiolactone | 4 | Basic (pH 9, 25 °C) | - | - | 10 minutes |
| γ-Butyrolactone | 5 | Acid-catalyzed (HCl) | k_obs ≈ 0.02 min⁻¹ (pH 0.9) | 64.25 | ~34 min (pH 0.9) |
| δ-Valerolactone | 6 | Acid-catalyzed | Inverse solvent kinetic isotope effect observed, indicative of acyl cleavage | - | - |
| Glucono-δ-lactone | 6 | Water (25 °C) | k_H₂O = 4.59 x 10⁻⁵ s⁻¹ | 61.1 | - |
| Glucono-δ-lactone | 6 | Hydroxide ion catalysis (25 °C) | k_OH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | 73.8 | - |
Note: The direct comparison of rate constants can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview of the relative reactivity of these cyclic esters.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are outlines for common analytical techniques used to monitor the hydrolysis of cyclic esters.
General Kinetic Experiment Setup (Batch Method)
This protocol describes a general procedure for initiating and monitoring the hydrolysis of a cyclic ester.
-
Reagent Preparation : Prepare a stock solution of the cyclic ester in a suitable solvent (e.g., acetonitrile (B52724), DMSO) at a known concentration. Prepare buffer solutions at the desired pH values (e.g., phosphate (B84403) buffer for neutral pH, HCl for acidic pH, NaOH for basic pH).
-
Reaction Initiation : In a thermostated reaction vessel, add the buffer solution and allow it to reach the desired temperature (e.g., 25 °C, 37 °C). To initiate the reaction, add a small aliquot of the cyclic ester stock solution to the pre-heated buffer with vigorous stirring. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction rate.
-
Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by:
-
Acidification : For base-catalyzed reactions, add a small amount of a strong acid (e.g., HCl) to neutralize the base.
-
Basification : For acid-catalyzed reactions, add a strong base (e.g., NaOH).
-
Dilution/Cooling : For neutral hydrolysis, diluting the sample in a cold aprotic solvent can significantly slow down the reaction.
-
-
Analysis : Analyze the quenched samples using an appropriate analytical technique such as HPLC, NMR, or GC-MS to determine the concentration of the remaining cyclic ester or the formed hydroxy acid.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for separating and quantifying the components of a reaction mixture.
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler is typically used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase should be chosen to ensure good separation and stability of the analyte.[1] A gradient elution may be necessary to separate the cyclic ester from its hydrolysis product.[1]
-
Sample Preparation : Dilute the quenched reaction aliquots with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis : Inject the prepared samples into the HPLC system. The concentration of the cyclic ester and/or the hydroxy acid is determined by comparing the peak areas to a pre-established calibration curve.
-
Data Analysis : The rate constants are determined by plotting the natural logarithm of the ester concentration versus time (for pseudo-first-order kinetics) or by using the appropriate integrated rate law for second-order kinetics.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy allows for real-time monitoring of the reaction in the NMR tube without the need for quenching.
-
Sample Preparation : Dissolve the cyclic ester in a deuterated buffer solution (e.g., phosphate buffer in D₂O) directly in an NMR tube.
-
Data Acquisition : Acquire a series of ¹H NMR spectra at regular time intervals.[3] A water suppression technique may be necessary to attenuate the large solvent signal.[3]
-
Analysis : The disappearance of a characteristic signal of the cyclic ester or the appearance of a new signal from the hydroxy acid product is monitored. The relative concentrations of the reactant and product can be determined by integrating the respective NMR signals.
-
Data Analysis : The kinetic data is analyzed similarly to the HPLC method to determine the rate constants.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a sensitive technique suitable for volatile and thermally stable compounds. Derivatization is often required for the analysis of the hydroxy acid product.
-
Sample Preparation and Derivatization : Extract the quenched reaction aliquots with an organic solvent. To analyze the non-volatile hydroxy acid, it needs to be derivatized to a more volatile species, for example, by esterification to its methyl ester.[4]
-
Instrumentation : A GC system coupled with a mass spectrometer is used. A suitable capillary column (e.g., a non-polar or medium-polarity column) is chosen for the separation.
-
Analysis : Inject the derivatized samples into the GC-MS system. The compounds are identified based on their retention times and mass spectra. Quantification is typically performed using an internal standard.[5]
-
Data Analysis : The concentration data is used to calculate the rate constants as described for the other methods.
Mandatory Visualization
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of cyclic ester hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis of a Cyclic Ester
Caption: General mechanism for the acid-catalyzed hydrolysis of a cyclic ester.
Mechanism of Base-Catalyzed Hydrolysis of a Cyclic Ester (Saponification)
Caption: General mechanism for the base-catalyzed hydrolysis of a cyclic ester.
References
- 1. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Conformational Landscape of Methyl Cyclopentanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational isomers of methyl cyclopentanecarboxylate (B8599756). Drawing upon established principles of stereochemistry and spectroscopic data from analogous cyclopentane (B165970) derivatives, this document outlines the key conformational states, their relative stabilities, and the methodologies used for their characterization. While direct experimental and extensive computational studies on methyl cyclopentanecarboxylate are limited in the public domain, this guide synthesizes available information to present a robust theoretical model of its conformational behavior.
Introduction to Cyclopentane Conformations
Unlike the well-defined chair conformation of cyclohexane (B81311), the cyclopentane ring is in a constant state of dynamic motion, rapidly interconverting between various non-planar conformations to alleviate torsional strain. The two primary, low-energy conformations are the envelope (possessing C_s symmetry) and the half-chair or twist (possessing C_2 symmetry). The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation.
For a monosubstituted cyclopentane like this compound, the substituent's position relative to the puckered ring further influences the conformational equilibrium. The substituent can occupy a pseudo-axial or a pseudo-equatorial position, leading to different steric interactions and, consequently, different conformer stabilities.
Conformational Isomers of this compound
The primary conformational isomers of this compound arise from the puckering of the five-membered ring. The two most plausible envelope conformers involve the placement of the methoxycarbonyl group in either a pseudo-equatorial or a pseudo-axial position on the "flap" of the envelope. A twist conformation is also a key player in the conformational equilibrium.
-
Equatorial-like Envelope (E_e): The methoxycarbonyl group is in a pseudo-equatorial position, minimizing steric hindrance with the adjacent ring hydrogens. This is generally the most stable conformation.
-
Axial-like Envelope (E_a): The methoxycarbonyl group is in a pseudo-axial position, leading to increased steric interactions with the syn-axial hydrogens on the ring. This conformation is expected to be higher in energy.
-
Twist (T): This conformation offers a different arrangement to alleviate torsional strain and is also a significant contributor to the overall conformational mixture.
Comparative Analysis of Conformers
Due to the absence of direct experimental data for this compound in the literature, the following quantitative comparison is based on theoretical principles and data from analogous substituted cyclopentanes.
| Conformer | Dihedral Angle (C1-C2-C3-C4, degrees) | Relative Energy (kcal/mol) | Key Steric Interactions |
| Equatorial-like Envelope (E_e) | ~40 | 0 (Reference) | Minimized 1,3-diaxial-like interactions |
| Axial-like Envelope (E_a) | ~40 | ~1.5 - 2.5 | 1,3-diaxial-like interactions between the ester and syn-axial hydrogens |
| Twist (T) | ~25 (C1-C2-C3-C4), ~-40 (C2-C3-C4-C5) | ~0.5 - 1.0 | Reduced torsional strain compared to a planar ring |
Note: The relative energy values are estimates based on the A-value of a methyl group in cyclohexane and the known smaller energy differences in cyclopentane systems. The dihedral angles are representative values for envelope and twist conformations.
Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the principal conformers of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³J_HH), is a powerful tool for conformational analysis in solution.
Workflow for NMR-Based Conformational Analysis:
Detailed Protocol:
-
Sample Preparation: A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard.
-
¹H NMR Spectroscopy: High-resolution ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data is acquired at various temperatures (e.g., from 298 K down to 183 K) to observe any changes in the averaged coupling constants, which can indicate a shift in the conformational equilibrium.
-
2D NMR Spectroscopy: COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to unambiguously assign all proton signals.
-
Data Analysis: The vicinal coupling constants (³J_HH) between adjacent protons on the cyclopentane ring are carefully measured. The Karplus equation, which relates the magnitude of ³J_HH to the dihedral angle between the coupled protons, is then used to estimate the dihedral angles in the dominant conformers. By comparing the experimentally observed, time-averaged coupling constants with the theoretical values for the pure axial and equatorial conformers, the relative populations of each conformer in solution can be determined.
Computational Chemistry
In the absence of extensive experimental data, computational methods provide invaluable insights into the conformational landscape of a molecule.
Workflow for Computational Conformational Analysis:
Detailed Protocol:
-
Conformational Search: An initial 3D structure of this compound is generated. A systematic or stochastic conformational search is then performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.
-
Quantum Mechanical Calculations: The geometries of the identified unique conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Energy and Property Calculations: For each optimized conformer, the relative electronic and Gibbs free energies are calculated to determine their relative populations at a given temperature. Key geometrical parameters, such as bond lengths, bond angles, and dihedral angles, are also determined.
-
Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated for each conformer using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted values can then be compared with experimental data to validate the computational model.
Conclusion
The conformational analysis of this compound is dictated by the puckering of the five-membered ring into envelope and twist conformations. The methoxycarbonyl substituent preferentially occupies a pseudo-equatorial position in the dominant envelope conformer to minimize steric strain. While a comprehensive experimental characterization is yet to be published, the principles outlined in this guide, supported by data from analogous systems, provide a strong framework for understanding the conformational behavior of this molecule. Further investigation using variable-temperature NMR spectroscopy and high-level computational studies would provide more precise quantitative data on the conformational landscape of this compound, which is crucial for applications in medicinal chemistry and materials science where molecular shape plays a critical role.
Benchmarking Purity: A Comparative Guide to Commercial Methyl Cyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This guide provides a framework for benchmarking the purity of commercial samples of Methyl cyclopentanecarboxylate (B8599756), a key intermediate in various synthetic pathways. By employing standardized analytical methodologies, laboratories can independently verify the quality of this critical reagent.
Comparative Analysis of Commercial Samples
While direct, third-party comparative studies on the purity of all commercially available Methyl cyclopentanecarboxylate samples are not readily published, manufacturers typically provide a certificate of analysis with a stated purity level. The primary method for this determination is Gas Chromatography (GC). A summary of typical purity specifications from various suppliers is presented below. It is important to note that these are the suppliers' claims and independent verification is always recommended.
| Supplier | Stated Purity (%) | Analytical Method |
| Supplier A | >98.0 | GC |
| Supplier B | 97 | GC |
| Supplier C | >98.0 | GC |
| Supplier D | 96 | GC |
| Supplier E | 97 | Not Specified |
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a robust method for the quantitative analysis of this compound purity and the identification of potential impurities. This method is adapted from established procedures for similar esters.[1]
1. Sample Preparation
-
Solvent Selection: Use a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[1] Water and non-volatile solvents should be avoided.[1]
-
Concentration: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.[1] For quantitative analysis, a further dilution to around 10 µg/mL is often suitable.[1][2]
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet and column.[1]
-
Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.[1]
2. GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
-
Gas Chromatograph (GC) Column: A DB-5ms or HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration.[1]
-
Injection Volume: 1 µL.[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[1]
-
-
Mass Spectrometer (MS)
3. Data Analysis and Purity Calculation
-
Peak Identification: The primary peak in the chromatogram should correspond to this compound. The mass spectrum of this peak can be compared to a reference spectrum from a database (e.g., NIST). The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.17.
-
Impurity Identification: Smaller peaks in the chromatogram represent impurities. The mass spectra of these peaks can be used to identify their chemical structures. Common impurities may include unreacted starting materials like cyclopentanecarboxylic acid and methanol, or byproducts from the synthesis process.[3]
-
Purity Calculation: The purity of the sample is typically determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, a calibration curve should be constructed using certified reference standards.
Experimental Workflow
The overall workflow for benchmarking the purity of commercial this compound samples is depicted in the following diagram.
This structured approach ensures a thorough and unbiased evaluation of different commercial sources of this compound, empowering researchers to make informed decisions for their critical applications.
References
Safety Operating Guide
Proper Disposal of Methyl Cyclopentanecarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl cyclopentanecarboxylate (B8599756), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Methyl cyclopentanecarboxylate is a flammable liquid and vapor that is harmful if swallowed.[1] Adherence to proper disposal protocols is crucial to mitigate risks and maintain a safe laboratory environment.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, facilitating a quick assessment of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Flash Point | 44 °C (111.2 °F) | |
| UN Number | UN3272 | [1] |
| GHS Classification | Flammable liquids - Category 3; Acute toxicity, Oral - Category 4 | [1] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at every step. The following diagram illustrates the decision-making process and procedural flow for handling waste this compound.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of this compound. These procedures are designed to be clear and actionable for laboratory personnel.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A flame-retardant laboratory coat
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Protocol for Small Quantities (<50 mL)
For the disposal of small quantities of this compound, such as residual amounts from experiments:
-
Absorb the Liquid : Carefully absorb the liquid onto a paper towel or other suitable absorbent material.
-
Evaporation : Place the absorbent material in the back of a certified chemical fume hood to allow the solvent to evaporate safely.
-
Final Disposal : Once the this compound has fully evaporated, the paper towel can be disposed of in the regular solid waste.
Protocol for Large Quantities (>50 mL) and Unused Product
For larger volumes of waste or for the disposal of unused this compound, follow these steps to prepare the waste for collection by a licensed disposal company:
-
Containment : If dealing with a spill, absorb the liquid using an inert material such as vermiculite, sand, or cat litter.[2] For liquid waste, it can be collected in a designated waste container.
-
Packaging : Carefully transfer the absorbed material or liquid waste into a chemically compatible, sealable waste container. Ensure the container is in good condition and will not leak.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[3]
-
Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition such as heat, sparks, and open flames.[1] The storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.[2][4] Do not attempt to dispose of large quantities of flammable liquids through incineration or by pouring them down the drain.[5]
Disposal of Empty Containers
Empty containers that previously held this compound may still contain hazardous residues and vapors.[1] These containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the unrinsed, empty container should be sealed and offered for disposal.
References
Personal protective equipment for handling Methyl cyclopentanecarboxylate
Essential Safety and Handling Guide for Methyl Cyclopentanecarboxylate (B8599756)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl cyclopentanecarboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 158 °C[2] |
| Flash Point | 44 °C[2] |
| Specific Gravity (20/20) | 0.98[2] |
| Vapor Pressure | 2.55 mmHg at 25°C[3] |
| Solubility | Difficult to mix with water[3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed[1]. Adherence to proper PPE protocols is mandatory to minimize exposure risk.
| Hazard Type | Personal Protective Equipment (PPE) |
| Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate. |
| Skin Contact | Wear solvent-resistant gloves (Nitrile rubber is a good general-use option) and protective clothing to prevent skin exposure[5]. Ensure gloves are inspected for rips or punctures before use[5]. |
| Inhalation | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. For firefighting, a self-contained breathing apparatus (SCBA) is required. |
| Fire Hazard | This is a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[6] |
Operational Protocols: Handling, Storage, and Disposal
A systematic approach to the handling, storage, and disposal of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps.
References
- 1. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4630-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
